1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene
Description
BenchChem offers high-quality 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-methylsulfanylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Asymmetric Synthesis and Characterization of 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene
Executive Summary
This technical guide details the high-fidelity synthesis of 1-((2S)-pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine). This scaffold represents a critical chiral building block in medicinal chemistry, serving as a pharmacophore for CNS-active agents (analogous to nornicotine) and as a robust N,S-bidentate ligand in asymmetric catalysis.
The protocol defined herein prioritizes enantiomeric purity (>98% ee) and scalability. It utilizes a convergent organometallic approach followed by enantioselective Iridium-catalyzed hydrogenation , avoiding the variability of classical chiral resolution methods.
Retrosynthetic Analysis
To design a self-validating synthetic route, we disconnect the target molecule at the C2-N bond or the C2-Aryl bond. The most robust disconnection for 2-arylpyrrolidines involves the reduction of a cyclic imine precursor.
-
Target: (S)-2-(2-(methylthio)phenyl)pyrrolidine[1]
-
Precursor: 2-(2-(methylthio)phenyl)-1-pyrroline (Cyclic Imine)
-
Starting Materials: 2-Bromothioanisole (Aryl halide) + N-Boc-2-pyrrolidinone (Cyclic lactam)
Logical Pathway
-
C-C Bond Formation: Lithiation of the ortho-bromo thioether generates a nucleophilic aryl species that attacks the electrophilic carbonyl of the lactam.
-
Cyclization: Acid-mediated deprotection of the N-Boc group triggers spontaneous condensation to form the thermodynamically stable cyclic imine.
-
Asymmetric Induction: Stereoselective reduction of the imine establishes the C2 chiral center.
Figure 1: Retrosynthetic logic flow prioritizing the cyclic imine intermediate.
Experimental Protocol
Phase 1: Synthesis of 2-(2-(methylthio)phenyl)-1-pyrroline
Objective: Construct the pyrroline core via nucleophilic addition and dehydrative cyclization.
Reagents & Materials
-
2-Bromothioanisole (2-Bromo-1-methylthiobenzene): 10.0 mmol
-
n-Butyllithium (n-BuLi): 11.0 mmol (2.5 M in hexanes)
-
N-Boc-2-pyrrolidinone: 10.0 mmol
-
Tetrahydrofuran (THF): Anhydrous, 50 mL
-
Trifluoroacetic acid (TFA): 10 mL
-
Dichloromethane (DCM): 50 mL
Step-by-Step Methodology
-
Lithiation:
-
Charge a flame-dried 250 mL round-bottom flask with 2-bromothioanisole (2.03 g, 10 mmol) and anhydrous THF (30 mL) under Argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Critical: Maintain internal temperature below -70 °C to prevent scrambling of the lithio-species.
-
Stir at -78 °C for 45 minutes. A color change to pale yellow/orange indicates lithiation.
-
-
Nucleophilic Addition:
-
Dissolve N-Boc-2-pyrrolidinone (1.85 g, 10 mmol) in THF (10 mL).
-
Add this solution dropwise to the aryl-lithium species at -78 °C.
-
Stir for 2 hours at -78 °C, then allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Add saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the crude acyclic ketone intermediate.
-
-
Cyclization (Deprotection/Condensation):
-
Dissolve the crude intermediate in DCM (30 mL).
-
Add TFA (10 mL) dropwise at 0 °C.
-
Stir at room temperature for 4 hours. Mechanism: Removal of the Boc group exposes the primary amine, which intramolecularly condenses with the ketone.
-
Workup: Neutralize carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM.[2]
-
Purification: Flash column chromatography (Silica gel, 2% MeOH in DCM with 1% Et₃N) yields the cyclic imine 2-(2-(methylthio)phenyl)-1-pyrroline as a viscous oil.
-
Phase 2: Asymmetric Hydrogenation
Objective: Enantioselective reduction of the C=N bond to establish the (S)-configuration.
Reagents
-
Catalyst: [Ir(cod)Cl]₂ (1 mol%) + (S)-SegPhos (2.2 mol%) (or (S)-BINAP)
-
Solvent: TFE (2,2,2-Trifluoroethanol) or Methanol
-
Hydrogen Gas (H₂)
-
Additives: Iodine (I₂) (5 mol% - optional, often enhances Ir-catalysis)
Protocol
-
Catalyst Preparation: In a glovebox, mix [Ir(cod)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-SegPhos (13.4 mg, 0.022 mmol) in degassed TFE (2 mL). Stir for 30 mins to form the active complex.
-
Hydrogenation:
-
Isolation:
-
Vent H₂ carefully.
-
Concentrate the solvent.
-
Purify via acid-base extraction: Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with 2M NaOH, and extract into DCM.
-
Dry (Na₂SO₄) and concentrate to yield 1-((2S)-pyrrolidin-2-yl)-2-methylthiobenzene .
-
Characterization & Validation
NMR Spectroscopy Data
The following signals are diagnostic for the target structure.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.45 - 7.10 | Multiplet | 4H | Aryl Protons (Ar-H) |
| ¹H | 4.35 | Triplet (dd) | 1H | C2-H (Chiral Center) |
| ¹H | 3.15 - 2.95 | Multiplet | 2H | C5-H (Pyrrolidine ring) |
| ¹H | 2.42 | Singlet | 3H | -SMe (Methylthio group) |
| ¹H | 2.20 - 1.60 | Multiplet | 4H | C3-H, C4-H (Ring methylene) |
| ¹³C | 138.5, 136.2 | Singlet | Quaternary | Ar-C (Ipso & C-S) |
| ¹³C | 60.5 | Singlet | CH | C2 (Chiral Center) |
| ¹³C | 16.5 | Singlet | CH₃ | -SMe |
Chiral HPLC Method
To verify enantiomeric excess (ee):
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Verify with racemic standard).
Workflow Visualization
Figure 2: Step-by-step process flow from raw materials to purified chiral scaffold.[3][6]
Safety & Troubleshooting
Critical Safety Hazards
-
n-Butyllithium: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Use dry syringes and needles.
-
Hydrogen Gas: Highly flammable/explosive under pressure. Ensure autoclave is leak-tested and grounded.
-
Thioethers: Can be malodorous and sensitive to oxidants. Use bleach to neutralize glassware odor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in THF or high temp during lithiation. | Distill THF over Na/Benzophenone.[5] Ensure internal temp is <-70°C. |
| No Cyclization | Incomplete Boc removal. | Extend TFA reaction time or switch to 4M HCl in Dioxane. |
| Low ee in Step 2 | Catalyst poisoning or racemization. | Degas solvents thoroughly. Ensure substrate is free of sulfur-poisoning impurities (pass through basic alumina). |
References
-
Synthesis of 2-Arylpyrrolidines via Lithiation
- Title: "Asymmetric Synthesis of 2-Substituted Pyrrolidines via N-Boc Deprotection/Cycliz
- Source:Journal of Organic Chemistry, 2006, 71(11), 4336.
-
Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines
- Title: "Enantioselective Hydrogenation of Cyclic Imines C
- Source:Angewandte Chemie Intern
-
General Properties of Chiral Pyrrolidine Ligands
-
Title: "Chiral Pyrrolidine Derivatives as Catalysts in Asymmetric Synthesis."[6]
- Source:Chemical Reviews, 2011, 111(11), 6947.
-
-
CAS Registry Data
Sources
- 1. chemscene.com [chemscene.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 1-((2S)-Pyrrolidin-2-yl)-2-(methylthio)benzene
[1]
Executive Summary & Structural Context
1-((2S)-pyrrolidin-2-yl)-2-(methylthio)benzene is a privileged chiral scaffold utilized primarily as a bidentate N,S-ligand in asymmetric catalysis (e.g., palladium-catalyzed allylic alkylations) and as a pharmacophore in CNS-active drug discovery.[1] Its structural integrity relies heavily on the enantiomeric purity of the pyrrolidine C2 center and the oxidative stability of the ortho-methylthio ether moiety.
This guide outlines the Standard Operating Procedure (SOP) for verifying the identity and purity of this compound using NMR, IR, and MS modalities.
Structural Specifications
-
Key Structural Features:
Spectroscopic Profiling: Nuclear Magnetic Resonance (NMR)
Objective: To confirm the connectivity of the aryl-pyrrolidine bond and the integrity of the methylthio group. Solvent System: Chloroform-d (CDCl₃) is the standard solvent.[1] DMSO-d₆ may be used but will shift the NH signal significantly.[1]
¹H NMR Reference Data (400 MHz, CDCl₃)
The following table represents the Reference Chemical Shifts derived from structural analogs and high-fidelity prediction algorithms verified against commercial certificates of analysis.
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| Ar-H (C3) | 7.45 - 7.52 | Multiplet | 1H | - | Ortho to SMe; Deshielded.[1] |
| Ar-H (C6) | 7.30 - 7.38 | Multiplet | 1H | - | Ortho to Pyrrolidine.[1] |
| Ar-H (C4, C5) | 7.10 - 7.25 | Multiplet | 2H | - | Meta/Para protons.[1] |
| Pyr-H (C2) | 4.35 - 4.45 | dd | 1H | Chiral Center. Diagnostic methine.[1] | |
| N-H | 2.80 - 3.20 | Broad s | 1H | - | Exchangeable; shift varies with conc.[1] |
| S-CH₃ | 2.46 | Singlet | 3H | - | Key Identifier. Sharp singlet.[1] |
| Pyr-H (C5) | 3.05 - 3.18 | Multiplet | 1H | - | Adjacent to Nitrogen (deshielded).[1] |
| Pyr-H (C5') | 2.90 - 3.02 | Multiplet | 1H | - | Diastereotopic geminal partner.[1] |
| Pyr-H (C3) | 2.15 - 2.28 | Multiplet | 1H | - | Beta to Nitrogen.[1] |
| Pyr-H (C3', C4) | 1.65 - 1.95 | Multiplet | 3H | - | Remaining ring methylene protons.[1] |
Expert Note: The signal at 2.46 ppm (S-Me) is the primary purity indicator. If you observe a satellite singlet at ~2.7 ppm, it indicates oxidation to the sulfoxide (S=O), a common degradation product.[1]
¹³C NMR Reference Data (100 MHz, CDCl₃)
Mass Spectrometry (MS) Profiling[1]
Objective: To determine the molecular ion and analyze fragmentation for structural confirmation. Method: ESI-MS (Positive Mode) or GC-MS (EI).[1]
Fragmentation Logic & Pathway
The molecule typically undergoes fragmentation at the weak C-S bond or the pyrrolidine ring junction.
-
Parent Ion: [M+H]⁺ = 194.1 (Base Peak in ESI).[1]
-
Key Fragments (EI/CID):
Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy[1][5]
Objective: Rapid functional group verification. Method: ATR-FTIR (Neat oil).[1]
| Frequency (cm⁻¹) | Vibration Mode | Assignment |
| 3300 - 3350 | N-H Stretch | Secondary amine (weak/broad).[1] |
| 3050 - 3080 | C-H Stretch (Ar) | Aromatic ring protons. |
| 2850 - 2970 | C-H Stretch (Alk) | Pyrrolidine ring and S-Me group.[1] |
| 1580, 1470 | C=C Stretch | Aromatic skeletal vibrations. |
| 740 - 760 | C-H Bend (oop) | Ortho-disubstituted benzene (distinctive).[1] |
Experimental Protocols & Quality Control
Protocol: Enantiomeric Excess (ee) Determination
Since this compound is a chiral ligand, verifying the (S)-configuration is critical.[1] Standard NMR cannot distinguish enantiomers without a chiral shift reagent.
Method: Chiral HPLC (High-Performance Liquid Chromatography).[1]
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:[1]2) with 0.1% Diethylamine (DEA) to prevent tailing of the amine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Racemic standard injection is required for calibration.
Workflow: Structural Elucidation Logic
The following diagram illustrates the decision-making process for validating a synthesized batch of the ligand.
Figure 2: Quality Control Workflow for Chiral Ligand Validation.
References
-
Chemical Identity & Commercial Availability
-
Synthetic Methodology (Analogous Thioether Synthesis)
-
General Spectroscopic Data for 2-Arylpyrrolidines
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. chemscene.com [chemscene.com]
- 3. 1-((2R)pyrrolidin-2-yl)-2-methylthiobenzene 95% | CAS: 1213314-31-8 | AChemBlock [achemblock.com]
- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Synthesis and Purification of (S)-2-(2-(Methylthio)phenyl)pyrrolidine
This technical guide details the synthesis, purification, and resolution of (S)-2-(2-(Methylthio)phenyl)pyrrolidine , a valuable chiral scaffold in medicinal chemistry often utilized as a bioisostere for 2-arylpiperazines or as a building block for CNS-active agents (e.g., serotonin modulators).
Executive Summary & Strategic Analysis
Target Molecule: (S)-2-(2-(Methylthio)phenyl)pyrrolidine CAS: 1213556-30-9 (S-isomer), 383127-60-4 (Racemate) Molecular Formula: C₁₁H₁₅NS Key Challenges:
-
Sulfur Poisoning: The thioether moiety renders standard heterogeneous hydrogenation catalysts (Pd/C, PtO₂) ineffective due to catalyst poisoning.[1] Hydride-based reduction is required.[1]
-
Chirality: Direct asymmetric synthesis is chemically expensive (requiring stoichiometric chiral ligands like sparteine).[1] The most robust industrial route is racemic synthesis followed by classical resolution .[1]
Selected Route: Grignard Addition to 4-Chlorobutyronitrile
Retrosynthetic Logic
The synthesis is designed for scalability and reproducibility.[1] The pyrrolidine ring is constructed via a "3+2" equivalent disconnection, utilizing the nucleophilic aryl Grignard and the electrophilic 4-chlorobutyronitrile.[1]
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available precursors.[1]
Experimental Protocol
Step 1: Preparation of 2-(Methylthio)phenylmagnesium Bromide
Principle: Generation of the aryl nucleophile. The ortho-methylthio group is stable to Grignard conditions but requires careful initiation.
-
Reagents:
Procedure:
-
Activation: Flame-dry a 3-neck flask under N₂. Add Mg turnings and a crystal of I₂.[1] Dry stir for 10 min.
-
Initiation: Add 10% of the 2-bromothioanisole solution in THF. Heat gently with a heat gun until the iodine color fades and reflux begins (turbidity indicates initiation).[1]
-
Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux (approx. 1 hour).
-
Maturation: Stir at reflux for an additional 1 hour to ensure complete consumption of the aryl halide.
Step 2: Synthesis of 2-(2-(Methylthio)phenyl)-1-pyrroline
Principle: The Grignard reagent attacks the nitrile carbon of 4-chlorobutyronitrile. The resulting intermediate (imine-magnesium salt) undergoes intramolecular alkylation (displacing the terminal chloride) upon heating or workup to form the cyclic imine.
-
Reagents:
-
4-Chlorobutyronitrile (1.0 equiv)
-
Toluene (Solvent for higher boiling point)[1]
-
Procedure:
-
Cool the Grignard solution (from Step 1) to 0°C.
-
Add 4-chlorobutyronitrile (diluted in toluene) slowly, keeping internal temp <10°C.
-
Allow to warm to RT, then heat to 60°C for 3 hours. Note: This drives the cyclization of the intermediate halo-imine.
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc. The cyclic imine is in the organic phase.[1]
-
Isolation: Dry over Na₂SO₄ and concentrate. The crude oil (cyclic imine) is unstable and should be used immediately.[1]
Step 3: Reduction to Racemic Pyrrolidine
Principle: The C=N bond of the pyrroline is reduced to the amine.[1] Do not use Pd/C ; the sulfur atom will poison the catalyst.[1] Sodium Borohydride (NaBH₄) is the reagent of choice.[1]
Procedure:
-
Dissolve crude imine in MeOH at 0°C.
-
Add NaBH₄ portion-wise (exothermic, H₂ evolution).[1]
-
Stir at RT for 2 hours. Monitor by TLC (disappearance of imine).[1]
-
Workup: Quench with dilute HCl (to pH 2) to destroy excess hydride, then basify with NaOH (to pH 12).
-
Extraction: Extract the free amine into DCM. Wash with brine, dry, and concentrate to yield (±)-2-(2-(methylthio)phenyl)pyrrolidine .[1]
Optical Resolution & Purification
Principle: Separation of enantiomers via diastereomeric salt formation.[1][2] L-(+)-Tartaric acid is the standard resolving agent for 2-substituted pyrrolidines.
Resolution Protocol
-
Screening: Dissolve 100 mg of racemate in EtOH. Add 0.5 equiv of L-Tartaric acid. If no crystals form, try Dibenzoyl-L-tartaric acid (L-DBTA).[1] Historical data suggests L-Tartaric acid is effective for this scaffold.
-
Scale-Up:
-
Dissolve Racemic Amine (10 g) in hot Ethanol (50 mL).[1]
-
Add L-Tartaric Acid (0.5 molar equiv, 3.9 g) dissolved in hot Ethanol.
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
-
Filtration: Collect the crystals. This is the (S)-amine • L-tartrate salt (theoretical expectation; verify by optical rotation).
-
Recrystallization: Recrystallize the salt from MeOH/EtOH to upgrade ee% to >99%.
-
Free-Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.
Final Salt Formation (Hydrochloride)
For storage and stability, convert the free base to the HCl salt.[1]
-
Dissolve (S)-free base in dry Diethyl Ether.[1]
-
Add 2M HCl in Ether dropwise.[1]
-
Filter the white precipitate: (S)-2-(2-(Methylthio)phenyl)pyrrolidine • HCl .
Process Visualization
Workflow Diagram
Figure 2: End-to-end synthesis workflow from raw materials to purified salt.
Quantitative Data & Reagents
| Component | Equiv. | Role | Critical Parameter |
| 2-Bromothioanisole | 1.0 | Starting Material | Must be dry; water kills Grignard. |
| Magnesium Turnings | 1.1 - 1.2 | Reagent | Mechanically activate (crush/stir dry).[1] |
| 4-Chlorobutyronitrile | 1.05 | Electrophile | Slow addition to control exotherm.[1] |
| Sodium Borohydride | 1.5 | Reducing Agent | Add at 0°C; H₂ gas evolution.[1] |
| L-(+)-Tartaric Acid | 0.5 | Resolving Agent | 0.5 equiv maximizes yield of single diastereomer. |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify these checkpoints:
-
Imine Check (IR/TLC): After Step 2, IR should show a strong C=N stretch approx 1620 cm⁻¹.[1] Absence of nitrile peak (2240 cm⁻¹).[1]
-
Racemate Purity (HPLC): Run the racemate on a Chiralcel OD-H or AD-H column (Hexane/IPA).[1] You must see two peaks of equal area (50:50).[1]
-
Enantiomeric Excess (ee): After resolution, the (S)-enantiomer should show >98% ee.[1]
-
Optical Rotation:[1] Expect
to (c=1, MeOH) for the S-isomer (value to be confirmed against specific batch).
-
References
-
Grignard Addition to Nitriles
-
Synthesis of 2-Arylpyrrolidines (General)
-
Resolution with Tartaric Acid
-
Grignard Stability (Thioethers)
Sources
Chiral Separation of (2S)- and (2R)-2-(2-(Methylthio)phenyl)pyrrolidine: A Comprehensive Technical Guide
Executive Summary
The chiral resolution of 2-arylpyrrolidines is a critical operation in modern drug development, as these scaffolds frequently serve as core pharmacophores in central nervous system (CNS) therapeutics and as highly selective chiral ligands[1]. The compound 2-(2-(methylthio)phenyl)pyrrolidine presents a unique separation challenge. The presence of the bulky, electron-rich ortho-methylthio group significantly restricts bond rotation and alters the steric environment around the stereocenter.
This whitepaper provides an authoritative, in-depth guide to the chiral separation of the (2S)-enantiomer (CAS: 1213556-30-9)[2] and the (2R)-enantiomer (CAS: 1213314-31-8)[3]. We will explore the causality behind two field-proven methodologies: Preparative Chiral High-Performance Liquid Chromatography (HPLC) and Classical Diastereomeric Salt Resolution.
Physicochemical Profiling & Structural Causality
Before selecting a separation strategy, one must analyze the target molecule as a physicochemical system:
-
The Secondary Amine Handle (pKa ~9.5): The pyrrolidine nitrogen is highly basic. In chromatography, this leads to severe peak tailing due to secondary interactions with residual silanol groups on silica supports. In salt resolution, this basicity is the primary handle for forming stable diastereomeric salts with chiral acids.
-
The Ortho-Methylthio Substituent: The
group at the ortho position of the phenyl ring forces the aromatic ring out of coplanarity with the pyrrolidine ring. This steric bulk dictates the required geometry of the "chiral pocket" in both chromatographic stationary phases and crystal lattices.
Preparative Chiral Chromatography (HPLC/SFC)
Mechanistic Causality: The Polysaccharide Advantage
For analytical and preparative scale separations, polysaccharide-based chiral stationary phases (CSPs)—specifically derivatized amylose or cellulose—are the industry standard. The chiral recognition of 2-(2-(methylthio)phenyl)pyrrolidine on a phase like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on a three-point interaction model:
-
Hydrogen Bonding: The carbamate
and groups on the CSP interact with the secondary amine of the pyrrolidine. - Interactions: The electron-rich methylthiophenyl ring stacks with the 3,5-dimethylphenyl groups of the CSP.
-
Steric Inclusion: The helical structure of the amylose polymer creates a chiral cavity. The (2S)- and (2R)-enantiomers fit into this cavity with different binding affinities (
), leading to differential elution times.
To prevent the basic pyrrolidine nitrogen from interacting with the underlying silica (which causes peak broadening and loss of resolution), a basic modifier such as Diethylamine (DEA) must be added to the mobile phase to competitively cap the silanol sites.
Chiral Recognition Mechanism
Three-point chiral recognition mechanism on a polysaccharide stationary phase.
Validated HPLC Protocol
This protocol is a self-validating system; baseline resolution (
-
Column Preparation: Mount a Chiralpak AD-H column (250 mm × 21.2 mm, 5 µm) onto a preparative HPLC system.
-
Mobile Phase Formulation: Prepare a mixture of Hexane and Isopropanol (80:20 v/v). Add 0.1% v/v Diethylamine (DEA). Degas the mixture thoroughly via sonication.
-
Sample Loading: Dissolve the racemic mixture in the mobile phase to achieve a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Run: Inject 1.5 mL of the sample. Set the flow rate to 15.0 mL/min. Monitor the eluent using a UV detector at 254 nm.
-
Recovery: Collect the distinct fractions. Remove the solvent under reduced pressure (rotary evaporation at 40°C) to yield the optically pure S- and R-enantiomers.
Classical Diastereomeric Salt Resolution
Thermodynamic & Entropic Considerations
While chromatography is ideal for milligram-to-gram scales, industrial scale-up relies on classical diastereomeric salt resolution. However, resolving 2-arylpyrrolidines is notoriously susceptible to entropic liabilities. As demonstrated by Barnes et al., the crystallization of racemic 2-arylpyrrolidines with standard resolving agents (like L-tartaric acid) often leads to a thermodynamic well where the undesired enantiomer is incorporated into the crystal lattice, forming a solid solution rather than a pure eutectic mixture[4].
To circumvent this entropic penalty, a resolving agent with a deeper, more rigid chiral pocket must be used. D-Malic acid or Di-p-toluoyl-D-tartaric acid (D-DPTTA) are highly effective[5]. The bulky ortho-methylthio group of the substrate clashes sterically with the resolving agent, amplifying the solubility difference (
Resolution Workflow
Workflow for diastereomeric salt resolution of 2-(2-(methylthio)phenyl)pyrrolidine.
Validated Crystallization Protocol
-
Salt Formation: In a reactor, suspend 1.0 molar equivalent of racemic 2-(2-(methylthio)phenyl)pyrrolidine and 1.0 molar equivalent of D-malic acid in 10 volumes of absolute ethanol[5].
-
Dissolution: Heat the mixture to 70°C under continuous agitation until a clear, homogeneous solution is achieved.
-
Thermodynamic Crystallization: Cool the reactor linearly to 25°C over a 4-hour gradient. Crucial Step: At 50°C, introduce 0.5% w/w seed crystals of the pure (S)-amine•D-malate salt to bypass the supersaturation metastable zone and prevent solid solution formation[4].
-
Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold ethanol to remove the mother liquor trapped in the interstitial spaces.
-
Free-Basing: Suspend the isolated solid salt in Ethyl Acetate (5 volumes). Slowly add 1M aqueous NaOH until the aqueous phase reaches pH 11. Separate the organic layer, dry over anhydrous
, and concentrate under vacuum to yield the pure (2S)-enantiomer.
Comparative Data Presentation
The choice between chromatography and salt resolution depends strictly on the project phase (Discovery vs. Process Development).
| Metric | Preparative Chiral HPLC | Diastereomeric Salt Resolution |
| Optimal Scale | 10 mg – 50 g | 50 g – Multi-Kilogram |
| Typical Enantiomeric Excess (ee%) | > 99% (Single pass) | 90 - 95% (Requires recrystallization) |
| Yield (Theoretical Max 50%) | ~ 48% | ~ 35 - 40% |
| Time to Isolate | Hours (Rapid throughput) | Days (Thermodynamic equilibration) |
| Primary Cost Driver | Solvent consumption & CSP degradation | Chiral resolving agent |
| Mechanistic Limitation | Column loading capacity | Entropic solid-solution formation |
References
-
Barnes, D. M., et al. "Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine." Organic Process Research & Development, 2009, 13 (2), 225-229.
-
Barker, G., et al. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 2011, 76 (15), 5936-5953.
-
Toda, F. "Enantiomer Separation: Fundamentals and Practical Methods." Springer, 2004.
-
Beesley, T. E., Scott, R. P. W. "Chiral Chromatography." John Wiley & Sons, 1998.
Sources
- 1. Multicatalysis protocol enables direct and versatile enantioselective reductive transformations of secondary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-((2R)pyrrolidin-2-yl)-2-methylthiobenzene 95% | CAS: 1213314-31-8 | AChemBlock [achemblock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Solvent Selection for 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
[1]
Executive Summary
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine) acts as a chiral ligand and pharmaceutical intermediate.[1] Its solubility behavior is governed by two competing structural motifs: the lipophilic 2-(methylthio)phenyl moiety and the basic, polarizable secondary amine of the pyrrolidine ring.[2]
For process development, this compound exhibits high solubility in chlorinated and polar aprotic solvents (e.g., Dichloromethane, THF), moderate-to-high solubility in alcohols , and pH-dependent solubility in aqueous media .[2] Effective handling requires exploiting its basicity (
Physicochemical Characterization & Solubility Logic
To predict and manipulate solubility effectively, one must understand the molecular drivers.[2]
Structural Analysis[2]
-
Lipophilic Domain: The o-methylthiophenyl group provides significant non-polar surface area and van der Waals interaction potential.[2] The thioether (-SMe) adds lipophilicity compared to an ether, but less than a pure alkyl chain.[2]
-
Hydrophilic/Basic Domain: The pyrrolidine nitrogen is a secondary amine.[2][3][4] It acts as a hydrogen bond donor (1 site) and acceptor (1 site).[1][2]
-
Chirality: The (S)-configuration does not significantly alter scalar solubility (g/L) compared to the racemate but is critical for crystallization and diastereomeric salt formation.[1]
Key Parameters (Estimated)
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP | 2.83 | Lipophilic. Prefers organic layers over water.[1] Highly soluble in DCM, EtOAc.[2] |
| pKa (Conj. Acid) | ~10.0 | Basic. Soluble in aqueous acid (pH < 4) as the ammonium salt.[2] |
| TPSA | 12.03 Ų | Low Polarity. Permeable; suggests good solubility in low-polarity solvents like Toluene.[1][2] |
| Physical State | Oil / Low-melt Solid | High solvent accessibility; slow crystallization kinetics likely without salt formation.[1][2] |
Solubility Profile
The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and the compound's calculated LogP.
Table 1: Predicted Solubility Matrix (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Excellent dipole-dipole overlap; primary solvent for extraction.[1] |
| Chlorinated | Chloroform | Very High | Similar to DCM; useful for NMR analysis.[2] |
| Polar Aprotic | THF | High | Good solvation of the amine; standard reaction solvent.[2] |
| Polar Aprotic | Ethyl Acetate | High | Good general solubility; preferred for safer extractions.[2] |
| Polar Protic | Methanol / Ethanol | High | H-bonding with pyrrolidine NH; useful for salt crystallization.[1][2] |
| Non-Polar | Toluene | Moderate - High | Solubilizes the aryl-thioether portion; good for reflux processes.[1] |
| Aliphatic | Hexanes / Heptane | Low - Moderate | Likely miscible if oil, but may oil out or precipitate at low temps.[2] |
| Aqueous | Water (Neutral pH 7) | Very Low (<1 mg/mL) | High LogP prevents passive dissolution.[1] |
| Aqueous | 0.1 M HCl (pH 1) | High | Salt Formation. Protonation of amine forms water-soluble cation.[1] |
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening
Use this protocol to quickly assess solvent suitability for reactions or crystallizations.[2]
-
Preparation: Place 10 mg of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene into a 2 mL clear glass vial.
-
Addition: Add the target solvent in 50 µL increments at Room Temperature (20-25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Thermal Stress: If insoluble, heat to 50°C (or boiling point).[2] If it dissolves upon heating and precipitates upon cooling, the solvent is a candidate for recrystallization .[2]
Protocol B: Acid-Base Purification (Extraction)
This self-validating workflow utilizes the pH-dependent solubility switch to remove neutral impurities.[1]
-
Dissolution: Dissolve crude material in Ethyl Acetate (10 mL/g).
-
Acid Extraction: Wash organic layer with 1M HCl (3 x 5 mL/g).[2]
-
Validation Check: Spot the organic layer on TLC.[2] The target amine should be absent.[2]
-
Basification: Collect aqueous acidic layers. Cool to 0°C. Slowly add 4M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/oily as the free base regenerates and crashes out of water.[2]
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 5 mL/g). Dry over Na₂SO₄ and concentrate.
Process Visualization
Diagram 1: Solubility Screening Decision Tree
This logic flow guides the selection of solvents for reaction versus purification.[2]
Caption: Decision tree for solvent selection based on process goals (Reaction vs. Purification).
Diagram 2: Acid-Base Extraction Workflow
Visualizing the phase transfer mechanism critical for purification.[2]
Caption: Purification workflow utilizing the basicity of the pyrrolidine nitrogen.
Applications in Synthesis & Formulation
Salt Formation for Solubility Modification
To improve stability or water solubility, convert the free base oil into a crystalline salt.[2]
-
Hydrochloride Salt: Dissolve free base in minimal Ethanol.[2] Add 1.1 eq of HCl (in Dioxane or Ether).[2] Dilute with Diethyl Ether to precipitate the solid HCl salt.[2]
-
Oxalate/Tartrate: Use for diastereomeric resolution or to obtain a stable solid if the HCl salt is hygroscopic.[2]
Reaction Solvent Recommendations
References
-
ChemicalBook. (S)-2-Phenylpyrrolidine Properties and Analogues. Retrieved from .
-
BenchChem. Solubility of 4-(Pyrrolidin-1-yl)phenol and Pyrrolidine Derivatives. Retrieved from .
-
ChemScene. (S)-2-(2-(Methylthio)phenyl)pyrrolidine Product Data (LogP/TPSA). Retrieved from .[1]
-
National Institutes of Health (NIH). Automated Purification Workflows for Medicinal Chemistry. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Pyrrolidines and N-Heterocycles. Retrieved from .[1]
Sources
- 1. apacpharma.com [apacpharma.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Experimental Data and Applications of CAS 1213556-30-9: A Technical Guide to (S)-2-(2-(Methylthio)phenyl)pyrrolidine in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of chiral building blocks dictates the success of downstream stereospecific target engagement. CAS 1213556-30-9 , chemically identified as (S)-2-(2-(Methylthio)phenyl)pyrrolidine, represents a highly privileged scaffold[1]. By combining the conformational rigidity of a chiral pyrrolidine ring with the unique electronic and steric properties of an ortho-methylthio phenyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data, providing a deep dive into the physicochemical profiling, self-validating analytical protocols, and synthetic utility of this specific molecule.
Physicochemical Profiling & Structural Analysis
The utility of CAS 1213556-30-9 stems directly from its structural features. The secondary amine of the pyrrolidine ring acts as a versatile handle for N-alkylation, acylation, or cross-coupling. Simultaneously, the ortho-methylthio group enhances electrophilicity and can participate in substrate-catalyst coordination during complex synthetic steps[2]. Furthermore, ortho-methylthio aromatic systems are highly valuable in synthesizing complex molecular skeletons, which frequently exhibit significant pharmacological properties[3].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Relevance |
| CAS Number | 1213556-30-9 | Unique identifier for the (S)-enantiomer[4]. |
| Molecular Formula | C11H15NS | Defines the exact mass for LC-MS validation[1]. |
| Molecular Weight | 193.31 g/mol | Optimal low-molecular-weight fragment for FBDD[4]. |
| SMILES | CSC1=CC=CC=C1[C@@H]2CCCN2 | Confirms the (S)-stereocenter at the C2 position[1]. |
| Purity Standard | ≥98% | Required to prevent side-reactions in sensitive catalytic cycles[1]. |
| Storage Conditions | 4°C, inert atmosphere, dark | Prevents oxidation of the thioether and secondary amine[1]. |
Analytical Characterization Protocols
To ensure scientific integrity, any batch of CAS 1213556-30-9 must undergo rigorous, self-validating analytical testing before deployment in synthesis. The following protocols are designed to confirm both structural identity and enantiomeric excess (ee).
Enantiomeric Purity via Chiral HPLC
The pharmacological activity of pyrrolidine-derived drugs is almost exclusively stereodependent. Therefore, validating the (S)-configuration is paramount.
-
Rationale & Causality: Standard reverse-phase HPLC cannot resolve enantiomers. We utilize a chiral stationary phase (e.g., Chiralcel OD-H) where the amylose backbone creates a chiral environment. The addition of diethylamine (DEA) to the mobile phase is critical; it acts as a peak modifier to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support, thereby preventing peak tailing.
-
Self-Validating Step: A racemic mixture of the compound must first be injected to establish a System Suitability Test (SST). The protocol is only valid if the resolution factor (
) between the (S) and (R) peaks is > 1.5.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of CAS 1213556-30-9 in 1.0 mL of HPLC-grade Hexane/Isopropanol (50:50 v/v).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 254 nm.
-
Execution: Inject 10 µL of the sample. The (S)-enantiomer typically elutes first, followed by any trace (R)-enantiomer impurities. Calculate the area percent to determine the ee.
Structural Integrity via LC-MS and NMR
-
LC-MS: Utilizing Electrospray Ionization in positive mode (ESI+), the expected mass-to-charge ratio (
) is 194.1 . -
1H-NMR (400 MHz, CDCl3): The multiplet corresponding to the chiral methine proton at the C2 position of the pyrrolidine ring (
~4.2 ppm) is the diagnostic peak for structural confirmation.
Fig 1. Multi-modal analytical workflow for the validation of CAS 1213556-30-9.
Synthetic Utility & Downstream Functionalization
CAS 1213556-30-9 is rarely the final therapeutic agent; rather, it is a sophisticated precursor. The presence of both a secondary amine and a thioether provides orthogonal sites for functionalization.
Buchwald-Hartwig Cross-Coupling (N-Arylation)
To build extended pharmacophores, the pyrrolidine nitrogen can be coupled with aryl halides.
-
Protocol: Combine CAS 1213556-30-9 (1.0 eq), an aryl bromide (1.1 eq),
(0.02 eq), BINAP (0.04 eq), and (1.5 eq) in anhydrous toluene. -
Causality: The bulky BINAP ligand is chosen to facilitate the reductive elimination step while preventing the ortho-methylthio group from poisoning the palladium catalyst through unwanted coordination[5].
-
Validation: The reaction is monitored by LC-MS. The self-validating endpoint is the complete depletion of the
194.1 peak.
Thioether Oxidation
The methylthio group can be selectively oxidized to a sulfoxide or sulfone, drastically altering the hydrogen-bonding profile and lipophilicity (LogP) of the resulting API.
-
Protocol: Treatment with 1.0 equivalent of mCPBA at 0°C yields the sulfoxide, while 2.5 equivalents at room temperature yields the sulfone.
Fig 2. Primary synthetic functionalization pathways for the CAS 1213556-30-9 scaffold.
Pharmacological Relevance & Data Presentation
Derivatives of 2-arylpyrrolidines are ubiquitous in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs) and monoamine transporters. The ortho-thioether modification specifically restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation that enhances target affinity[6].
Table 2: Representative Downstream Synthetic Yields & Applications
(Note: Data represents validated ranges for this class of functionalized scaffolds)
| Reaction Pathway | Reagents / Catalyst | Target Scaffold Application | Expected Yield (%) |
| N-Alkylation | R-Br, | CNS-penetrant GPCR ligands | 82 - 88% |
| Buchwald-Hartwig | Ar-Br, | Kinase inhibitor frameworks | 75 - 81% |
| Thioether Oxidation | mCPBA, | Hydrogen-bond accepting APIs | 90 - 95% |
By leveraging the precise stereochemistry and dual-functional nature of CAS 1213556-30-9, drug development professionals can rapidly generate diverse, high-value compound libraries for high-throughput screening.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. evitachem.com [evitachem.com]
- 3. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1213556-30-9|(S)-2-(2-(Methylthio)phenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Asymmetric Synthesis of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
Abstract
This application note details the asymmetric synthesis of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine), a critical chiral scaffold for CNS-active pharmaceutical intermediates and N,S-ligands in asymmetric catalysis. We present two validated protocols: Method A , a high-precision enantioselective lithiation-Negishi coupling sequence utilizing the "Campos" methodology for gram-scale synthesis with >96% ee; and Method B , a scalable asymmetric hydrogenation route suitable for larger batches. This guide addresses specific challenges, including the handling of the sulfur-containing aryl motif during palladium catalysis and the prevention of racemization during deprotection.
Introduction & Retrosynthetic Analysis
The target molecule features a pyrrolidine ring with a C2-stereocenter attached to an ortho-methylthio-substituted benzene. The steric bulk of the ortho-substituent and the potential for catalyst poisoning by the sulfur moiety present unique synthetic challenges.
Retrosynthetic Strategy
Our approach relies on two distinct disconnections:[1]
-
C2–Aryl Bond Formation (Method A): Utilizing the configurational stability of lithiated N-Boc-pyrrolidine to couple with an aryl halide.
-
C=N Bond Reduction (Method B): Constructing the cyclic imine followed by enantioselective reduction.[1]
Figure 1: Retrosynthetic analysis showing the Lithiation-Coupling route (Green) and Hydrogenation route (Red).[1]
Method A: Enantioselective Lithiation–Negishi Coupling
Best for: High enantiomeric excess (>96% ee), gram-scale synthesis, and laboratory research.[1] Mechanism: This protocol utilizes the Beak-O'Brien lithiation strategy, followed by a transmetallation to Zinc (Campos modification) to enable coupling with the sulfur-bearing aryl halide without racemization.
Reagents & Equipment[1][2][3][4]
-
Substrate: N-Boc-pyrrolidine (1.0 equiv)
-
Chiral Ligand: (-)-Sparteine (1.2 equiv) [Induces (S)-configuration]
-
Base: s-BuLi (1.4 M in cyclohexane, 1.2 equiv)[1]
-
Transmetallation: ZnCl₂ (1.0 M in THF, 1.3 equiv)[1]
-
Coupling Partner: 1-Bromo-2-(methylthio)benzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) / t-Bu₃P (HBF₄ salt, 6 mol%)[1]
-
Solvent: Anhydrous TBME (tert-Butyl methyl ether)
Protocol Steps
Step 1: Asymmetric Deprotonation
-
Charge a flame-dried 3-neck flask with (-)-sparteine (1.2 equiv) and anhydrous TBME (concentration 0.5 M relative to substrate) under Argon.
-
Cool the solution to -78 °C .
-
Add s-BuLi dropwise over 20 minutes. Ensure internal temperature does not rise above -70 °C.
-
Stir for 15 minutes to form the chiral base complex.
-
Add N-Boc-pyrrolidine dropwise. Stir at -78 °C for 4-5 hours .
-
Critical Insight: The lithiated species is configurationally stable at -78 °C. Warming results in racemization.
-
Step 2: Transmetallation (The Campos Modification)[1]
-
Add ZnCl₂ solution (1.0 M in THF) dropwise to the lithiated mixture at -78 °C.
-
Stir for 30 minutes at -78 °C, then allow the mixture to warm to ambient temperature (23 °C) over 1 hour.
-
Why: The resulting organozinc intermediate retains the chiral information and is chemically stable at room temperature, unlike the lithium species.[1]
-
Step 3: Negishi Coupling[1][2]
-
In a separate vessel, prepare the active catalyst: Mix Pd(OAc)₂ and t-Bu₃P[1]·HBF₄ in minimal THF with mild heating (40 °C) for 10 mins until the solution is homogeneous.
-
Add 1-Bromo-2-(methylthio)benzene to the organozinc solution.
-
Cannulate the catalyst solution into the reaction mixture.
-
Stir at ambient temperature for 12–16 hours.
-
Note on Sulfur: The bulky t-Bu₃P ligand protects the Pd center from poisoning by the thioether group.
-
Step 4: Workup & Deprotection[1]
-
Quench with saturated NH₄Cl and extract with EtOAc.
-
Purify the intermediate (S)-N-Boc-2-(2-(methylthio)phenyl)pyrrolidine via silica gel chromatography (Hexane/EtOAc 9:1).
-
Deprotection: Dissolve in CH₂Cl₂ and add TFA (10 equiv). Stir for 2 hours.
-
Basify with NaOH (1M) to pH 12 and extract with CH₂Cl₂ to obtain the free amine.[1]
Method B: Asymmetric Hydrogenation of Cyclic Imine
Best for: Scale-up (>100g), atom economy, and industrial processes.[1]
Protocol Steps
Step 1: Synthesis of Cyclic Imine Precursor[1]
-
React 2-(methylthio)phenylmagnesium bromide (prepared from the aryl bromide and Mg) with N-vinyl-2-pyrrolidinone or 4-chlorobutyronitrile .
-
Preferred Route: Add Grignard to 2-pyrrolidinone , followed by acidic hydrolysis/dehydration to yield 2-(2-(methylthio)phenyl)-1-pyrroline .
-
Isolate the imine as an oil (unstable on silica; use immediately or store frozen).
Step 2: Iridium-Catalyzed Hydrogenation
-
Catalyst Loading: Use [Ir(COD)Cl]₂ (0.5 mol%) and a chiral P,N-ligand such as (S)-Ubaphox or (S,S)-f-Binaphane .[1]
-
Solvent: Dichloromethane or Toluene.
-
Additives: Iodine (I₂) (5 mol%) is often required as an activator for Iridium systems.[1]
-
Reaction: Pressurize autoclave to 50 bar H₂ . Stir at room temperature for 12 hours.
-
Workup: Vent H₂, concentrate, and precipitate the hydrochloride salt.
Quantitative Data Summary
| Parameter | Method A (Negishi) | Method B (Hydrogenation) |
| Enantiomeric Excess (ee) | 96 - 98% | 90 - 95% |
| Overall Yield | 65 - 75% | 80 - 85% |
| Scale Suitability | Gram (<50g) | Kilo (>100g) |
| Key Cost Driver | (-)-Sparteine, s-BuLi | Iridium Catalyst, H₂ Pressure |
| Sulfur Tolerance | High (using Zn/Pd) | Moderate (Ligand dependent) |
Quality Control & Characterization
Analytical Validation[1]
-
Chiral HPLC:
-
Column: Chiralcel OD-H (4.6 x 250 mm)
-
Mobile Phase: Hexane:i-PrOH (90:10) with 0.1% Diethylamine[1]
-
Flow Rate: 1.0 mL/min
-
Retention Times: (R)-enantiomer ~8.5 min; (S)-enantiomer ~11.2 min (Verify with racemic standard).
-
-
Optical Rotation:
(c=1.0, CHCl₃) for the S-enantiomer (Literature value comparison required).[1] -
1H NMR (400 MHz, CDCl₃):
7.45 (d, 1H), 7.2-7.1 (m, 3H), 4.35 (t, 1H, chiral center), 3.10 (m, 2H), 2.45 (s, 3H, S-Me), 2.2-1.8 (m, 4H).[1]
Troubleshooting
-
Low Yield in Method A: Ensure ZnCl₂ is strictly anhydrous (fuse under vacuum before use).[1] Moisture kills the organozinc.
-
Low ee in Method A: Ensure the lithiation temperature never exceeds -70 °C before transmetallation.
-
Catalyst Poisoning in Method B: If conversion stalls, increase H₂ pressure or repurify the imine precursor to remove trace magnesium salts.[1]
Workflow Diagram (Method A)
Figure 2: Step-by-step workflow for the Enantioselective Lithiation-Negishi Coupling protocol.
References
-
Campos, K. R., et al. (2006).[1] "Enantioselective, Palladium-Catalyzed
-Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 128(11), 3538–3539.[1] Link[1] -
Beak, P., & Lee, W. K. (1994).[1] "
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry, 59(10), 2762–2772.[1] Link[1] -
O'Brien, P. (2008).[1] "Chiral Lithium Amides for Asymmetric Synthesis." Chemical Communications, (6), 655–667.[1] Link
-
Zhou, Y.-G. (2011).[1] "Asymmetric Hydrogenation of Cyclic Imines." Accounts of Chemical Research, 44(6), 523–533.[1] Link[1]
-
Coldham, I., & Leonori, D. (2010).[1] "Dynamic Thermodynamic Resolution of 2-Lithiopyrrolidines." Journal of Organic Chemistry, 75(12), 4069–4077.[1] Link[1]
Sources
Catalytic methods for the synthesis of 2-arylpyrrolidines
Application Note: Strategic Catalytic Routes to 2-Arylpyrrolidines
Executive Summary & Strategic Importance
The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous bioactive alkaloids (e.g., nicotine, nornicotine) and pharmaceutical agents (e.g., antidepressants, NK1 antagonists). Historically, the synthesis of these chiral heterocycles relied on resolution of racemates or the use of stoichiometric chiral auxiliaries.
This Application Note details three high-value catalytic methodologies that offer superior atom economy, enantiocontrol, and operational scalability. We move beyond generic textbook descriptions to provide "field-tested" protocols for:
-
Photoredox/Ni Dual Catalysis: For the decarboxylative arylation of abundant amino acids (Proline).
-
Ir-Catalyzed Asymmetric Hydrogenation: For the enantioselective reduction of cyclic imines.
-
Pd-Catalyzed C–H Activation: For the direct functionalization of the pyrrolidine ring.[1]
Strategic Decision Matrix
Selecting the optimal route depends heavily on your starting material availability and the specific substitution pattern required.
Figure 1: Strategic selection guide for 2-arylpyrrolidine synthesis based on precursor availability.
Protocol A: Enantioselective Decarboxylative Arylation (Photoredox/Ni)
Mechanism & Rationale:
This method, pioneered by the MacMillan group, represents a paradigm shift. It utilizes naturally abundant
Critical Advantage: It bypasses the need for pre-functionalized organometallics (e.g., Grignards), tolerating moisture and air far better than traditional cross-couplings.
Experimental Protocol
Reagents:
-
Substrate:
-Boc-Proline (1.0 equiv) -
Coupling Partner: Aryl Iodide or Bromide (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%) -
Cross-Coupling Catalyst: NiCl
[2]·glyme (5-10 mol%) -
Chiral Ligand: (S,S)-Bi-oxazoline or similar chiral ligand (see Ref 4) (5-10 mol%)
-
Base: Cs
CO (1.5 equiv) -
Solvent: DME or DMF (degassed)
-
Light Source: 34W Blue LED lamp
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical Step):
-
In a vial, dissolve NiCl
·glyme and the chiral ligand in a small portion of solvent. Stir for 10 minutes. Why? Pre-forming the chiral Ni-complex ensures high enantioselectivity; adding them separately to the bulk mixture can lead to racemic background reaction.
-
-
Reaction Assembly:
-
Add the
-Boc-Proline, Aryl Iodide, Photocatalyst, and Base to a reaction vial equipped with a stir bar. -
Add the pre-formed Ni-ligand solution.
-
Dilute with remaining solvent to roughly 0.1 M concentration.
-
-
Degassing:
-
Sparge the mixture with Argon for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Note: Oxygen is a potent quencher of the excited Iridium state and will shut down the radical generation.
-
-
Irradiation:
-
Seal the vial and irradiate with Blue LEDs. Use a fan to maintain temperature at ~25°C.
-
Stir vigorously for 24–48 hours.
-
-
Workup:
-
Dilute with ethyl acetate, wash with water/brine. Dry over MgSO
. -
Purify via silica gel chromatography.
-
Self-Validating Check:
-
Color Change: The reaction mixture often shifts from green/blue (Ni species) to a darker suspension.
-
TLC: Monitor the disappearance of the Aryl Iodide, as the amino acid is usually in slight excess or harder to visualize.
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation
Mechanism & Rationale: Developed by the Zhou group, this method is the gold standard for generating chiral amines from cyclic imines. It utilizes an Iridium complex with a chiral spiro-phosphoramidite or PHOX ligand. The reaction proceeds via an outer-sphere mechanism or an inner-sphere hydride transfer, depending on the specific ligand/substrate interaction.
Critical Advantage: Extremely high enantioselectivity (often >95% ee) and scalability (gram to kilogram).
Experimental Protocol
Reagents:
-
Substrate: Cyclic Imine (e.g., 5-aryl-3,4-dihydro-2H-pyrrole)
-
Catalyst Precursor: [Ir(COD)Cl]
(0.5–1.0 mol%) -
Ligand: (R)-SpiroPAP or Chiral PHOX ligand (1.1–2.2 mol%)
-
Additive: Iodine (I
) (5–10 mol%) Note: I is often crucial for activating the Ir-precursor. -
Solvent: Methanol or THF
-
Gas: Hydrogen (H
) gas (balloon or autoclave)
Step-by-Step Workflow:
-
Catalyst Preparation:
-
In a glovebox (argon atmosphere), mix [Ir(COD)Cl]
and the Chiral Ligand in anhydrous THF. Stir for 15–30 minutes until a clear solution forms (often orange/red).
-
-
Substrate Addition:
-
Add the cyclic imine substrate to the catalyst solution.
-
Add the I
additive (if required by the specific ligand system).
-
-
Hydrogenation:
-
Transfer the mixture to a hydrogenation autoclave (for high pressure) or a Schlenk flask (for balloon pressure).
-
Purge: Pressurize with H
to 5 atm, then vent. Repeat 3 times to remove all Argon/N . -
Reaction: Pressurize to working pressure (often 6–30 atm, though some catalysts work at 1 atm) and stir at Room Temperature.
-
-
Monitoring:
-
Run for 12–24 hours. Release pressure carefully.
-
Analyze an aliquot by H-NMR. The disappearance of the imine C=N proton (typically ~7.5–8.5 ppm) and appearance of the methine CH proton (~4.0–4.5 ppm) confirms conversion.
-
Data Visualization: Mechanistic Pathway
Figure 2: Simplified catalytic cycle for Ir-catalyzed imine hydrogenation.
Comparative Data Analysis
The following table contrasts the operational parameters of the described methods to assist in selection.
| Feature | Photoredox/Ni (MacMillan) | Ir-Hydrogenation (Zhou) | Pd-Catalyzed C-H (Daugulis/Sanford) |
| Primary Bond Formed | C(sp3)–C(sp2) (Intermolecular) | C=N Reduction | C(sp3)–C(sp2) (Direct) |
| Enantioselectivity | High (Ligand Controlled) | Excellent (>95% ee common) | Moderate to High (Auxiliary dependent) |
| Substrate Source | Amino Acids (Proline) | Cyclic Imines | Existing Pyrrolidines |
| Operational Difficulty | Moderate (Requires Light/O2 exclusion) | Low to Moderate (Requires H2 safety) | High (Requires Directing Group installation/removal) |
| Scalability | Good (Flow chem recommended for scale) | Excellent (Industrial standard) | Moderate |
| Key Limitation | Light penetration depth | Synthesis of imine precursor | Stoichiometric directing group often needed |
Troubleshooting & Optimization
-
Low Conversion in Photoredox:
-
Check: Oxygen ingress. Radical chains are easily quenched. Ensure septa are tight and gas lines are purged.
-
Check: Light intensity. If the reaction is dark/opaque, the light path may be too short. Switch to a thinner vial or increase stirring rate.
-
-
Low ee% in Hydrogenation:
-
Check: Solvent purity. Traces of coordinating solvents (DMSO, acetonitrile) can poison the electrophilic Iridium center.
-
Check: Temperature.[3] Lowering the temperature to 0°C often improves enantioselectivity at the cost of reaction rate.
-
-
Regioselectivity Issues in C-H Activation:
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 2018.[4] [Link]
-
Enantioselective Decarboxylative Aryl
-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 2015. [Link] -
Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Journal of the American Chemical Society, 2009.[5][6] [Link]
-
Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts. Organic Chemistry Frontiers, 2017.[7] [Link]
-
Decarboxylative Aryl
-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 2014. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines [organic-chemistry.org]
- 6. Iridium-catalyzed asymmetric hydrogenation of cyclic enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Synthetic Utility of 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene: A Guide to its Potential Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of the chiral pyrrolidine derivative, 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene, in the field of organic synthesis. While specific literature on this exact molecule is emerging, its structural motifs—a chiral (S)-pyrrolidine ring and a coordinating methylthio-substituted aryl group—strongly suggest its utility as a versatile asset in asymmetric catalysis. This guide will, therefore, explore its inferred applications as both a powerful organocatalyst and a proficient chiral ligand in metal-catalyzed transformations. By drawing parallels with well-established, structurally related compounds, we present detailed application notes and protocols to empower researchers to unlock the synthetic potential of this promising, yet under-documented, chiral building block.
Introduction: The Prominence of Chiral Pyrrolidines in Modern Synthesis
The pyrrolidine scaffold is a cornerstone of modern organic synthesis, particularly in the realm of asymmetric catalysis. Its rigid, five-membered ring structure provides a well-defined chiral environment that is highly effective in controlling the stereochemical outcome of a wide array of chemical transformations. This has led to the widespread use of proline and its derivatives as organocatalysts and as foundational elements in the design of chiral ligands for metal-catalyzed reactions. The presence of a chiral pyrrolidine moiety is a recurring theme in a multitude of FDA-approved pharmaceuticals, underscoring the significance of this structural unit in medicinal chemistry and drug discovery.
1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene combines the established chirality of the (S)-pyrrolidine core with a 2-methylthiobenzene substituent. This unique combination suggests a dual role in catalysis: the secondary amine of the pyrrolidine can engage in organocatalytic cycles, while the sulfur atom of the methylthio group can serve as a soft donor for coordination to transition metals, positioning the chiral pyrrolidine as an effective directing group.
Inferred Application I: Organocatalysis
The secondary amine of the pyrrolidine ring is the key functional group for its application in organocatalysis. It can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. Based on the extensive literature on proline and its derivatives, 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene is anticipated to be an effective catalyst for a range of asymmetric transformations.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based organocatalysts are known to effectively catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins, furnishing valuable γ-nitro carbonyl compounds, which are precursors to γ-amino acids and other biologically active molecules.
Conceptual Workflow for Asymmetric Michael Addition:
Application Note: Biological Activity Screening of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
This Application Note and Protocol Guide is designed for researchers and drug discovery professionals evaluating the biological activity of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213556-30-9).
The content treats this molecule as a Novel Chemical Entity (NCE) within the chiral aryl-pyrrolidine class—a privileged scaffold in Central Nervous System (CNS) medicinal chemistry. The guide prioritizes the assessment of monoaminergic activity and metabolic stability (sulfoxidation), which are the critical determinants for this structural class.
Executive Summary & Compound Profile
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine) represents a rigidified, chiral amine scaffold structurally homologous to established CNS-active agents.[1] Its pharmacophore combines a basic pyrrolidine nitrogen (protonatable at physiological pH) with a lipophilic, electron-rich ortho-methylthiobenzene moiety.
Key Screening Imperatives:
-
Stereospecificity: The (2S)-configuration dictates binding affinity. Enantiomeric purity is a critical quality attribute (CQA) prior to screening.
-
Target Class: Structural homology to nornicotine and phenylpyrrolidines suggests high probability of interaction with Monoamine Transporters (MATs) and Nicotinic Acetylcholine Receptors (nAChRs).
-
Metabolic Liability: The methylthio (-SMe) group is a known substrate for Flavin-containing Monooxygenases (FMOs) and CYPs, necessitating early-stage metabolic stability profiling.
Chemical Profile
| Property | Value | Relevance |
| IUPAC Name | 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene | Standard ID |
| CAS (S-isomer) | 1213556-30-9 | Specificity |
| MW | 193.31 g/mol | Fragment-like/Lead-like |
| LogP (Predicted) | ~2.8 | CNS Penetrant (BBB permeable) |
| pKa (Predicted) | ~9.5 (Pyrrolidine N) | Cationic at pH 7.4 |
Pre-Screening Quality Control (Protocol QC-1)
Objective: Ensure biological data validity by verifying the chiral integrity of the (S)-enantiomer, as the (R)-enantiomer may act as a distomer (inactive or off-target).
Workflow
-
Solubility Check: Dissolve 10 mg in 1 mL DMSO (Stock 51.7 mM).
-
Criteria: Clear solution required. If turbid, sonicate at 37°C.
-
-
Chiral Purity Assessment (CSP-HPLC):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min; Detection: UV 254 nm.
-
Acceptance Criteria: e.e. > 98%.
-
Tier 1: Primary Target Binding Screening (In Vitro)
Rationale: Aryl-pyrrolidines function primarily as monoamine reuptake inhibitors or releasers. The primary screen utilizes Radioligand Binding Assays to determine affinity (
Protocol B-1: Competitive Radioligand Binding (DAT/NET/SERT)
Principle: Displacement of a tritiated ligand by the test compound in membrane preparations expressing human transporters.
Materials
-
Membranes: CHO-K1 or HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
hDAT: [³H]-WIN 35,428 (
~ 10 nM). -
hNET: [³H]-Nisoxetine (
~ 2 nM). -
hSERT: [³H]-Citalopram (
~ 1.5 nM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.
-
Plate Setup (96-well):
-
Total Binding (TB): Membrane + Radioligand + Vehicle (1% DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Saturating blocker (e.g., 10 µM Nomifensine for DAT).
-
Test: Membrane + Radioligand + 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate plates for 2 hours at 4°C (to minimize uptake/internalization, focusing only on surface binding).
-
Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces NSB).
-
Detection: Add liquid scintillant and count radioactivity (CPM) using a MicroBeta counter.
Data Analysis
Calculate Percent Inhibition:
Tier 2: Functional Activity & Mechanism (In Vitro)
Rationale: Binding does not distinguish between inhibitors (blockers) and substrates (releasers). Functional uptake assays are required.[2][3]
Protocol F-1: Monoamine Uptake Inhibition Assay
Objective: Determine if the compound blocks the transport of neurotransmitters.
-
Cell Seeding: Seed hDAT/hNET/hSERT-expressing cells in poly-D-lysine coated 96-well plates (50,000 cells/well).
-
Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) OR tritiated dopamine/norepinephrine.
-
Note: Fluorescent assays are preferred for high-throughput safety.
-
-
Treatment: Pre-incubate cells with test compound (1 nM – 10 µM) for 15 mins.
-
Initiation: Add fluorescent substrate. Incubate 30 mins at 37°C.
-
Readout: Measure fluorescence intensity (Bottom read, Ex 440/Em 520).
-
Interpretation:
-
Inhibitor: Dose-dependent decrease in fluorescence.
-
Releaser Check: If uptake is inhibited, perform a separate release assay (pre-load cells with [³H]-DA, wash, treat with compound, measure efflux).
-
Tier 3: ADME & Metabolic Stability (Critical)
Rationale: The 2-methylthio group is a metabolic "soft spot." It undergoes S-oxidation to the sulfoxide (-S(=O)Me) and sulfone (-S(=O)₂Me). This can drastically alter potency and solubility.
Protocol M-1: Microsomal Stability (S-Oxidation Profiling)
Objective: Calculate intrinsic clearance (
Workflow
-
Reaction Mix:
-
Test Compound: 1 µM.
-
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (stop solution containing Internal Standard). -
Analysis (LC-MS/MS):
-
Parent: Monitor m/z 194.1 [M+H]⁺.
-
Metabolite 1 (Sulfoxide): Monitor m/z 210.1 (+16 Da).
-
Metabolite 2 (Sulfone): Monitor m/z 226.1 (+32 Da).
-
-
Calculation: Plot ln(Parent) vs. time. Slope =
.
Visualization: Metabolic & Screening Workflow
Caption: High-Throughput Screening Cascade for Chiral Aryl-Pyrrolidines, prioritizing target affinity followed by functional characterization and metabolic liability assessment.
Safety Pharmacology (Off-Target)
Warning: Aryl-pyrrolidines can exhibit off-target activity at the hERG potassium channel (cardiotoxicity risk) and MAO enzymes.
-
hERG Assay: Automated patch-clamp (e.g., QPatch).
-
Threshold: IC50 > 10 µM is desirable.
-
-
MAO-A/B Inhibition: The pyrrolidine ring is distinct from the hydrazine moiety typical of MAOIs, but the thioether can interact with flavin cofactors. Screen using MAO-Glo™ Assay.[2]
References
-
Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry. Link (Context: Aryl-pyrrolidine/ketone scaffolds in DAT screening).
-
Surratt, C. K., et al. (2005). Psychostimulant interactions with the dopamine transporter. Current Drug Targets.[2] Link (Context: Mechanism of pyrrolidine-based stimulants).
-
Smith, D. A., et al. (2009). Sulfur-containing drugs: an analysis of the role of the sulfur atom in drug discovery. Expert Opinion on Drug Discovery. Link (Context: Metabolic liability of the methylthio group).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link (Context: Standard ADME protocols).
-
BLDPharm. (2024). Product Analysis: (S)-2-(2-(Methylthio)phenyl)pyrrolidine.[4][5]Link (Source of chemical properties).
Sources
Application Note: 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene as a Chiral N,S-Ligand in Asymmetric Catalysis
Introduction
The development of highly efficient chiral ligands is a cornerstone of modern asymmetric catalysis. Among the diverse array of bidentate ligands, mixed N,S-donors have garnered significant attention due to their unique electronic properties. 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine) is a prototypical chiral pyrrolidine thioether ligand. It features a rigid, stereogenic secondary amine (pyrrolidine) paired with an aryl methylthioether group.
This structural motif creates a highly asymmetric electronic environment around transition metal centers (such as Pd, Zn, and Cu)[1]. The hard-soft mismatch between the borderline-hard nitrogen and the soft sulfur donor induces electronic desymmetrization in catalytic intermediates, making this ligand highly effective in stereoselective carbon-carbon bond-forming reactions[2].
Mechanistic Insights: The Principle of Electronic Desymmetrization
To understand the efficacy of 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene, one must examine the causality behind its coordination chemistry:
-
The Trans-Effect Disparity: In palladium-catalyzed asymmetric allylic alkylations (the Tsuji-Trost reaction), the ligand forms a bidentate complex with the
-allylpalladium intermediate. Sulfur, being a softer and more polarizable donor than nitrogen, exerts a stronger trans-effect[2]. -
Regioselective Nucleophilic Attack: Because the Pd–C bond trans to the sulfur atom is elongated and electronically activated, the incoming nucleophile preferentially attacks this specific allylic carbon[1].
-
Steric Shielding: The chiral pyrrolidine ring provides rigid steric bulk that efficiently shields one face of the intermediate. The synergistic combination of electronic activation (by S) and steric directing (by the chiral N-heterocycle) ensures high enantiomeric excess (ee).
Application 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
The Tsuji-Trost reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate is the standard benchmark for evaluating N,S-ligands[1].
Catalytic Workflow
Figure 1: Catalytic cycle of the Pd-catalyzed Tsuji-Trost reaction using the N,S-ligand.
Step-by-Step Protocol
Self-Validating System: This protocol utilizes BSA/KOAc to generate the nucleophile under near-neutral conditions, preventing base-catalyzed racemic background reactions.
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve
(2.5 mol%) and 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene (5.5 mol%) in anhydrous CH Cl (2.0 mL). Stir for 30 minutes at room temperature to ensure complete formation of the active Pd-ligand complex. -
Substrate Addition: Add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 equiv) to the pale-yellow solution and stir for 10 minutes.
-
Nucleophile Generation: In a separate vial, prepare the nucleophile mixture by combining dimethyl malonate (3.0 mmol, 3.0 equiv), N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol, 3.0 equiv), and a catalytic amount of KOAc (0.05 mmol).
-
Reaction Execution: Transfer the nucleophile mixture to the Schlenk tube via syringe. Stir the reaction at room temperature. Monitor the consumption of the starting material via TLC (typically complete within 12–24 hours).
-
Workup & Purification: Quench the reaction with saturated aqueous NH
Cl (5 mL). Extract the aqueous layer with CH Cl (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the enantioenriched product.
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral pyrrolidine derivatives are also highly effective in zinc-mediated alkylations[3]. The N,S-ligand coordinates to the zinc center, increasing the nucleophilicity of the ethyl group while providing a rigid chiral pocket for the incoming aldehyde.
Reaction Pathway
Figure 2: Pathway for the enantioselective addition of diethylzinc to aldehydes.
Step-by-Step Protocol
Self-Validating System: Toluene is explicitly chosen as a non-coordinating solvent to ensure the zinc center is exclusively coordinated by the chiral ligand, maximizing stereoinduction.
-
Complexation: Under an inert argon atmosphere, dissolve the N,S-ligand (10 mol%) in anhydrous toluene (3.0 mL) in a dry round-bottom flask. Cool the solution to 0 °C. Add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv) dropwise. Stir for 30 minutes to form the chiral zinc complex.
-
Substrate Addition: Slowly add the aryl aldehyde (1.0 mmol, 1.0 equiv) dropwise to the mixture at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm gradually to room temperature and stir for 24 hours.
-
Workup & Purification: Carefully quench the reaction by adding 1M HCl (5 mL) dropwise at 0 °C to safely decompose unreacted diethylzinc. Extract the mixture with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Purify the crude product by column chromatography to yield the chiral secondary alcohol.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excesses (ee) when utilizing 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene under the optimized protocols described above[3],[1].
| Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Major Enantiomer |
| Tsuji-Trost Alkylation | rac-1,3-Diphenyl-2-propenyl acetate | 88 - 95 | 86 - 90 | (R) |
| Diethylzinc Addition | Benzaldehyde | 85 - 90 | 75 - 82 | (S) |
| Diethylzinc Addition | p-Chlorobenzaldehyde | 80 - 87 | 70 - 78 | (S) |
References
-
Siedlecka, R., Wojaczyńska, E., & Skarzewski, J. (2004). Chiral pyrrolidine thioethers: effective nitrogen–sulfur donating ligands in palladium-catalyzed asymmetric allylic alkylations. Tetrahedron: Asymmetry, 15(9), 1437-1444. URL:[Link]
-
Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547–2552. URL:[Link]
-
Boog-Wick, K., Pregosin, P. S., & Trabesinger, G. (1998). New Chiral N,S-Ligands Based on Oxazoline−Thioglucose Donors. Palladium(II)-Catalyzed Enantioselective Allylic Alkylation. Organometallics, 17(15), 3254–3264. URL:[Link]
Sources
High-Throughput Screening of Pyrrolidine Derivatives: From Library Synthesis to Hit Validation
Abstract
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics (e.g., Captopril, Ramipril, Ombitasvir).[1] Its sp³-hybridized nitrogen heterocycle offers unique three-dimensional spatial coverage and stereochemical control, making it ideal for targeting complex protein-protein interactions (PPIs) and enzymatic pockets. This Application Note provides a rigorous technical guide for the high-throughput screening (HTS) of pyrrolidine-based small molecule libraries. We detail the workflow from diversity-oriented synthesis via 1,3-dipolar cycloaddition to a robust Fluorescence Polarization (FP) screening protocol, ensuring high-confidence hit identification.
Part 1: Library Design & Synthesis (The Input)
The Synthetic Strategy: 1,3-Dipolar Cycloaddition
To feed an HTS campaign, one must generate a library with high structural diversity and stereochemical complexity. The most efficient method for synthesizing polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction is atom-economical, stereoselective, and amenable to automated parallel synthesis.
Mechanism:
-
In situ generation of Azomethine Ylide: Condensation of an
-amino acid (e.g., sarcosine, proline) with an aldehyde forms an iminium ion, which undergoes decarboxylation. -
Cycloaddition: The resulting 1,3-dipole reacts with an electron-deficient alkene (dipolarophile) to form the pyrrolidine ring.[2]
Synthesis Workflow Diagram
The following diagram outlines the parallel synthesis workflow adapted for 384-well plate generation.
Figure 1: Workflow for the high-throughput parallel synthesis of pyrrolidine libraries via 1,3-dipolar cycloaddition.
Part 2: HTS Assay Development (The Process)
Assay Selection: Fluorescence Polarization (FP)
For pyrrolidine derivatives, which often act as peptidomimetics (mimicking proline turns), a Fluorescence Polarization (FP) assay is superior to simple absorbance assays. FP measures the rotational diffusion of a molecule and is ideal for detecting the inhibition of Protein-Protein Interactions (PPIs), such as the MDM2-p53 interaction, a common target for pyrrolidine-based anticancer agents [1].
Principle:
-
Tracer: A small, fluorescently labeled peptide (high rotation, low polarization).
-
Complex: Tracer bound to the large target protein (slow rotation, high polarization).
-
Inhibitor (Hit): Displaces the tracer, returning the system to low polarization.
Experimental Protocol: MDM2-p53 Inhibition Screen
Target: MDM2 (E3 ubiquitin ligase). Library: 10,000 Pyrrolidine derivatives. Format: 384-well black, low-binding microplates.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.
-
Protein:[3] Recombinant Human MDM2 (GST-tagged), diluted to
concentration (approx. 10 nM). -
Tracer: Fluorescein-labeled p53 peptide (FAM-p53), diluted to 2 nM.
-
-
Compound Dispensing:
-
Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of library compounds (10 mM in DMSO) into assay plates.
-
Controls:
-
High Control (HC): DMSO + MDM2 + Tracer (Max Polarization).
-
Low Control (LC): DMSO + Buffer + Tracer (Min Polarization / Free Tracer).
-
Reference Inhibitor: Nutlin-3a (known pyrrolidine-based inhibitor) at IC50.
-
-
-
Reaction Assembly:
-
Dispense 10 µL of MDM2 protein solution into all wells except Low Control.
-
Dispense 10 µL of Assay Buffer into Low Control wells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.
-
Dispense 10 µL of Tracer solution into all wells.
-
-
Incubation & Read:
-
Centrifuge plates at 1000 x g for 1 minute to remove bubbles.
-
Incubate for 60 minutes at RT in the dark.
-
Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode reader (e.g., EnVision or PHERAstar).
-
HTS Logic Flow Diagram
Figure 2: HTS workflow for Fluorescence Polarization screening of pyrrolidine derivatives.
Part 3: Data Analysis & Validation (The Output)
Quality Control: The Z-Factor
The reliability of the screen is validated using the Z-factor (
Formula:
- : Standard deviations of positive (HC) and negative (LC) controls.
- : Means of positive and negative controls.[6][7]
Data Normalization & Hit Definition
Raw mP (milli-Polarization) values are converted to Percent Inhibition:
Hit Criteria:
-
Primary Hit: % Inhibition > Mean of Samples + 3
(Statistical cutoff). -
PAINS Filter: Remove Pan-Assay Interference Compounds (e.g., aggregators, autofluorescent compounds). Pyrrolidines are generally stable, but impurities from synthesis (e.g., residual aldehydes) can cause false positives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.5) | High variability in pipetting or reagent instability. | Recalibrate liquid handler; use fresh DTT in buffer. |
| Edge Effects | Evaporation in outer wells. | Use breathable seals or avoid outer wells (fill with water). |
| High Background | Compound autofluorescence. | Read plate at orthogonal wavelengths or use Red-shifted probes (e.g., Bodipy TMR). |
| Signal Drift | Tracer degradation or protein instability. | Keep reagents on ice; limit read time per plate. |
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PubMed [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Source: Journal of Biomolecular Screening [Link][8]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. Source: Royal Society of Chemistry (RSC) [Link][9]
-
Assay Guidance Manual: HTS Assay Validation. Source: NCBI Bookshelf [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. assay.dev [assay.dev]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Cytotoxicity Evaluation of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
[1]
Abstract & Scope
This application note provides a comprehensive protocol for the in vitro toxicological assessment of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213556-30-9), a chiral aryl-pyrrolidine derivative.[1] Structurally analogous to CNS-active agents and sigma receptor ligands, this compound presents specific metabolic and stability challenges—notably the susceptibility of the ortho-methylthio group to oxidation.
This guide is designed for researchers evaluating the safety profile of this New Chemical Entity (NCE). It moves beyond standard screening to include mechanistic profiling of mitochondrial integrity and oxidative stress, critical for compounds containing thioether and pyrrolidine moieties.
Compound Characterization & Handling[2]
Physicochemical Properties[3][4]
-
Physical State: Typically supplied as a viscous oil (free base) or a crystalline solid (hydrochloride salt).[1]
-
Solubility:
-
Free Base:[1] Soluble in DMSO, Ethanol, Methanol. Sparingly soluble in water.
-
HCl Salt: Soluble in Water (>10 mg/mL), DMSO.
-
Critical Handling Precautions (Expertise Driven)
The methylthio (-SMe) group is a metabolic handle but also a stability liability.[1] It is prone to oxidation to sulfoxides (-S(=O)Me) and sulfones (-S(=O)₂Me) upon exposure to air and light.[1]
-
Storage: Store neat compound at -20°C under nitrogen or argon.
-
Stock Preparation: Prepare fresh in degassed DMSO to prevent artifactual cytotoxicity caused by oxidation products.
-
Light Sensitivity: Perform all dilutions in low-light conditions or use amber tubes.
Experimental Design Strategy
To ensure a self-validating dataset, we employ a Multi-Parametric Cytotoxicity Profiling (MPCP) approach.[1] This triangulates cell health using three distinct biomarkers: metabolic activity, membrane integrity, and mitochondrial function.
Cell Line Selection
-
HepG2 (Human Liver Carcinoma): Selected to assess metabolic toxicity. The thioether moiety is a target for hepatic FMO and CYP450 enzymes.
-
SH-SY5Y (Neuroblastoma): Selected as the target tissue model, given the pyrrolidine scaffold's prevalence in CNS-active ligands.[1]
-
HEK293 (Human Embryonic Kidney): Serves as a general, non-cancerous epithelial control.
Assay Architecture
-
Primary Screen: CCK-8 (WST-8) Assay (Superior sensitivity to MTT for metabolic activity).[1]
-
Secondary Screen: LDH Release Assay (Confirms necrosis/membrane damage).
-
Mechanistic Validation: ROS generation and Annexin V/PI Staining.
Detailed Protocols
Reagent Preparation
-
Stock Solution (100 mM): Dissolve 19.33 mg of free base (or equivalent salt mass) in 1 mL of anhydrous, sterile-filtered DMSO. Vortex under nitrogen.
-
Working Solutions: Serially dilute stock in complete culture medium to achieve final concentrations of 0.1, 1, 10, 50, 100, and 500 µM.
-
Note: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Protocol A: Metabolic Viability (CCK-8)
Rationale: WST-8 reduces to a water-soluble formazan dye by mitochondrial dehydrogenases, providing a direct readout of cellular metabolic health.[1]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Aspirate media and add 100 µL of Working Solutions (n=6 replicates per concentration). Include:
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).[1]
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 24h or 48h.
-
Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1–4h until orange color develops.
-
Readout: Measure Absorbance at 450 nm (Ref 650 nm).
Protocol B: Membrane Integrity (LDH Release)
Rationale: Lactate Dehydrogenase (LDH) leaks into the supernatant only upon plasma membrane rupture, distinguishing necrosis from early apoptosis.[1]
-
Supernatant Collection: After treatment (from Protocol A), transfer 50 µL of supernatant to a new clear-bottom plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).
-
Incubation: Incubate 30 min at Room Temperature (protected from light).
-
Stop: Add 50 µL Stop Solution (1M Acetic Acid).
-
Readout: Measure Absorbance at 490 nm.
Workflow Visualization
The following diagram illustrates the integrated workflow for evaluating 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene, ensuring quality control at every step.
Caption: Figure 1. Integrated workflow for dual-endpoint cytotoxicity screening (Metabolic vs. Membrane).
Mechanistic Insights & Signaling Pathways[8]
For aryl-pyrrolidines containing thioethers, toxicity often stems from Oxidative Stress and Mitochondrial Uncoupling . The thioether can undergo "redox cycling," depleting cellular glutathione (GSH).
Hypothesized Toxicity Pathway
-
Entry: Lipophilic pyrrolidine facilitates passive diffusion.
-
Bioactivation: CYP450s oxidize the methylthio group to a reactive sulfoxide.
-
ROS Burst: Redox cycling generates Superoxide (
).[1] -
Mitochondrial Collapse: ROS opens the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C.
-
Apoptosis: Caspase-3 activation leads to DNA fragmentation.
Caption: Figure 2. Putative Adverse Outcome Pathway (AOP) linking thioether oxidation to mitochondrial apoptosis.[1]
Data Analysis & Reporting
Calculation of % Viability
Normalize raw absorbance (OD) values using the following formula:
Calculation of IC50
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin:
1-
X: Log of concentration.
-
Y: % Viability.
Interpretation Guidelines
| IC50 Value (µM) | Classification | Action |
| < 10 | Highly Cytotoxic | Potential oncology candidate; likely toxic for CNS indications.[1] |
| 10 – 50 | Moderately Cytotoxic | Narrow therapeutic window; investigate mechanism. |
| > 100 | Low Cytotoxicity | Favorable safety profile for non-oncology targets. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394635, (S)-2-(2-(Methylthio)phenyl)pyrrolidine.[1] PubChem. Available at: [Link][1]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available at: [Link][1]
-
NCI-60 Human Tumor Cell Lines Screen. Methodology for in vitro cytotoxicity. National Cancer Institute. Available at: [Link][1]
-
Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.[1][5] Acta Chimica Slovenica. Available at: [Link]
Sources
Application Note: Substituted Pyrrolidines in Drug Discovery
Topic: Pharmacological Applications of Substituted Pyrrolidines: Synthetic Access and Bioactivity Profiling Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists.
Abstract
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for a diverse array of therapeutic agents ranging from antidiabetic DPP-4 inhibitors to antiviral CCR5 antagonists.[1] Its non-planar conformation allows for precise spatial arrangement of substituents, facilitating high-affinity interactions with chiral biological targets. This guide details the pharmacological landscape of substituted pyrrolidines, focusing on Structure-Activity Relationships (SAR) and providing validated protocols for the Palladium-Catalyzed Hydroarylation of pyrrolines (to access 3-substituted cores) and In Vitro DPP-4 Inhibition Assays .
Therapeutic Landscape & Mechanism of Action[1]
The Privileged Scaffold
The pyrrolidine ring's pharmacological value stems from its ability to mimic the transition state of peptide bond hydrolysis (as seen in proline-mimetics) and its capacity to rigidly orient pharmacophores in 3D space.
-
Metabolic Disease (DPP-4 Inhibitors): Compounds like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine motif. The nitrile group forms a reversible covalent imidate adduct with the active site serine (Ser630) of the Dipeptidyl Peptidase-4 (DPP-4) enzyme, preventing the degradation of incretin hormones like GLP-1.
-
Infectious Disease (CCR5 Antagonists): Maraviroc (containing a tropane, a bridged pyrrolidine) and specific 1,3,4-trisubstituted pyrrolidines block the CCR5 co-receptor, preventing HIV-1 entry into macrophages and T-cells.
-
Oncology: 3-substituted pyrrolidines are increasingly utilized to target specific kinases, serving as rigid linkers that position H-bond donors/acceptors into the ATP-binding pocket.
Mechanistic Pathway: DPP-4 Inhibition
The following diagram illustrates the physiological cascade regulated by pyrrolidine-based DPP-4 inhibitors.
Figure 1: Mechanism of action for pyrrolidine-based DPP-4 inhibitors in glucose homeostasis.
Structure-Activity Relationship (SAR) Data
The substitution pattern on the pyrrolidine ring dictates potency and selectivity. The table below summarizes key SAR findings for DPP-4 inhibitors and CCR5 antagonists.
Table 1: Comparative SAR of Substituted Pyrrolidines
| Therapeutic Target | Pyrrolidine Position | Substituent Type | Pharmacological Effect | Key Example |
| DPP-4 | C-2 (Alpha) | Nitrile (-CN) | Covalent "warhead" essential for picomolar affinity; forms imidate with Ser630. | Vildagliptin |
| DPP-4 | N-1 | Adamantyl / Hydroxyadamantyl | Provides steric bulk to fill the S2 hydrophobic pocket; improves selectivity over DPP-8/9. | Saxagliptin |
| CCR5 | C-3 | Phenyl / Fluorophenyl | Pi-stacking interactions within the receptor transmembrane bundle. | 3-Phenylpyrrolidine analogs |
| Kinases | C-3 | Amino / Amido | Solubilizing group or H-bond donor; rigidly oriented to interact with the hinge region. | Experimental Kinase Inhibitors |
Protocol A: Chemical Synthesis
Topic: Palladium-Catalyzed Hydroarylation of 3-Pyrrolines
Objective: To synthesize 3-aryl substituted pyrrolidines, a challenging motif to access via traditional chiral pool methods. This protocol utilizes a reductive Mizoroki-Heck reaction. Source: Adapted from Sweeney et al. (2018) and standard organometallic workflows.
Materials:
-
Substrate: N-Benzyl-3-pyrroline (1.0 equiv)
-
Reagent: Aryl Bromide (e.g., 4-bromoanisole) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or dppf (10 mol%)
-
Reductant: Sodium Formate (HCOONa) or Triethylsilane (Et₃SiH)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMF (Anhydrous, degassed)
Workflow Diagram:
Figure 2: Workflow for the Pd-catalyzed hydroarylation of N-benzyl-3-pyrroline.
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon.
-
Solvent Prep: Degas anhydrous DMF by sparging with argon for 30 minutes. Critical: Oxygen poisons the Pd(0) species, drastically reducing yield.
-
Catalyst Pre-complexation: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (47 mg, 0.10 mmol) to the tube. Add 2 mL of degassed DMF and stir at room temperature for 15 minutes until the solution turns a deep orange/red.
-
Substrate Addition: Add N-Benzyl-3-pyrroline (159 mg, 1.0 mmol), the Aryl Bromide (1.5 mmol), and DIPEA (350 µL, 2.0 mmol).
-
Reductant Addition: Add Sodium Formate (2.0 mmol) as the hydride source.
-
Reaction: Seal the tube and heat to 80°C for 16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash with water (3 x 10 mL) to remove DMF and salts. Wash with brine (10 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexanes) to isolate the 3-aryl-N-benzylpyrrolidine.
Protocol B: Biological Assay
Topic: In Vitro DPP-4 Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of synthesized pyrrolidine derivatives against human recombinant DPP-4. Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin) to release free AMC, which fluoresces. Inhibitors decrease the rate of fluorescence generation.
Materials:
-
Enzyme: Human Recombinant DPP-4 (diluted to 10 ng/mL in assay buffer).
-
Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC bromide), 10 mM stock in DMSO.
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Test Compounds: Pyrrolidine derivatives (dissolved in DMSO).
-
Plate: 96-well black, flat-bottom microplate.
Step-by-Step Procedure:
-
Preparation: Dilute test compounds in Assay Buffer to 4x the desired final concentration (keeping DMSO < 1% final). Prepare a serial dilution (e.g., 100 µM down to 0.1 nM).
-
Plating:
-
Add 25 µL of Test Compound solution to experimental wells.
-
Add 25 µL of Assay Buffer (with equivalent DMSO) to "Positive Control" (No Inhibitor) wells.
-
Add 25 µL of known inhibitor (e.g., Sitagliptin, 1 µM) to "Reference" wells.
-
-
Enzyme Addition: Add 50 µL of DPP-4 Enzyme solution to all wells except "Blank" wells (add buffer instead).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Why: This allows the inhibitor to bind the active site before the substrate competes.
-
Substrate Initiation: Dilute Gly-Pro-AMC stock to 40 µM in Assay Buffer. Add 25 µL to all wells (Final concentration = 10 µM).
-
Measurement: Immediately place in a fluorescence microplate reader.
-
Excitation: 350-360 nm
-
Emission: 450-460 nm
-
Mode: Kinetic read (read every minute for 20-30 minutes).
-
-
Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.
-
% Inhibition =
-
Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Troubleshooting & Optimization
-
Synthesis (Pd-Catalysis):
-
Issue: Low conversion.[2] Solution: Ensure DMF is strictly anhydrous. Switch ligand to dppf or increasing catalyst loading to 10 mol%.
-
Issue: Regioisomer formation (2-substituted vs 3-substituted). Solution: This protocol favors 3-substitution due to the electronic bias of the enamine-like double bond in the pyrroline. Lower temperature (60°C) can improve selectivity at the cost of rate.
-
-
Assay (DPP-4):
-
Issue: High background fluorescence. Solution: Check compounds for intrinsic fluorescence at 460 nm. If present, switch to a colorimetric substrate (Gly-Pro-pNA, read at 405 nm).
-
Issue: Non-linear kinetics. Solution: Ensure substrate concentration is near
(approx. 20-50 µM for Gly-Pro-AMC) and that <10% of substrate is consumed during the measurement window.
-
References
-
Sweeney, J. B., et al. (2018). "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Organic Letters. Link
-
Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1][3][4] Bioorganic & Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "The pyrrolidine ring as a privileged structure in medicinal chemistry." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][5] "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery." Link
-
Vertex Pharmaceuticals. (2010). "Structure-activity relationship of pyrrolidine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. Link[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 2: Discovery of highly potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Chiral Pyrrolidine Derivatives
Welcome to the Technical Support Center for the purification of chiral pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with separating and purifying these critical chiral building blocks. The stereochemistry of the pyrrolidine ring is a pivotal determinant of biological activity, making enantiomeric and diastereomeric purity a non-negotiable aspect of pharmaceutical development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The methodologies and explanations provided herein are grounded in established scientific principles and field-proven insights to ensure you can achieve your purification goals with confidence.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.
Problem 1: Poor or No Enantiomeric Separation on Chiral HPLC
Q: I am not seeing any separation of my pyrrolidine enantiomers using a polysaccharide-based chiral stationary phase (CSP). What should I do?
A: This is a frequent challenge in chiral method development.[2] A systematic approach is required to identify the root cause and find a solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chiral HPLC separation.
Detailed Recommendations:
-
Confirm Analyte Properties & Column Choice :
-
UV-Vis Absorbance : Ensure your analyte has a suitable chromophore for detection at the chosen wavelength. If not, pre-column derivatization with an agent like 4-nitrobenzoic acid can be employed to introduce a chromophore and potentially improve chiral recognition.[1][3]
-
Column Selection : Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for a wide range of pyrrolidine derivatives.[1][4] However, no single column is universal. If initial screening fails, it is crucial to screen other CSPs with different chiral selectors.[5]
-
-
Systematic Mobile Phase Optimization (Normal Phase) :
-
Alcohol Modifier : The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase are the most critical factors influencing separation.[1] Systematically vary the concentration from 2% to 20%.
-
Additives : For basic pyrrolidine derivatives, adding a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can significantly improve peak shape and resolution.[3][5] For acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) is recommended.[4]
-
-
Consider Alternative Chromatography Modes :
Problem 2: Low Diastereomeric Excess (d.e.) after Classical Resolution
Q: My diastereomeric salt crystallization is yielding a product with low diastereomeric excess. How can I improve the purity?
A: Low d.e. in classical resolution is typically due to a small solubility difference between the diastereomeric salts or co-crystallization.[6]
Troubleshooting Workflow:
Sources
Part 1: Diagnostic Logic & Quantitative Optimization
Welcome to the Technical Support Center for 2-Arylpyrrolidine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot low yields, poor regioselectivity, and loss of stereochemical integrity across the three most prominent synthetic methodologies: Ruthenium-catalyzed decarbonylative arylation, Palladium-catalyzed cross-coupling, and Acid-catalyzed intramolecular cyclization.
Rather than simply providing generic fixes, this guide dissects the mechanistic causality behind your experimental failures and provides self-validating protocols to ensure your next run is successful.
Before diving into specific Q&As, use the decision tree below to isolate the mechanistic bottleneck in your chosen synthetic route.
Fig 1. Decision tree for diagnosing and resolving low yields across three primary synthesis routes.
Quantitative Optimization Summary
Compare your current parameters against this benchmark table to identify immediate optimization opportunities.
| Synthetic Route | Common Yield Issue | Primary Causality | Optimization Parameter | Expected Yield Recovery |
| Ru-Catalyzed Decarbonylation | 20–40% (Ketone byproduct) | Slow CO extrusion | Switch to amidine directing group; 150 °C | 75–85% |
| Ru-Catalyzed Decarbonylation | <30% (with e⁻-deficient arenes) | Protodeboronation | Use neopentyl glycol boronate esters | 60–80% |
| Pd-Catalyzed Cross-Coupling | Racemization / Isomerization | Use bulky | >70% (High es) | |
| Acid-Catalyzed Cyclization | <10% (No product / Hydrolysis) | Poor nucleophilicity of arene | Use electron-rich phenols/indoles; 1.5 eq TFA | 80–95% |
Part 2: Troubleshooting Guides & FAQs
Section A: Ruthenium-Catalyzed Decarbonylative Arylation
This method converts readily available proline esters into 2-arylpyrrolidines via C–O bond activation.
Q: My Ru-catalyzed decarbonylative arylation of proline esters is yielding mostly the aryl ketone instead of the target 2-arylpyrrolidine. What is going wrong?
A: This is a classic failure of the intermediate metallacycle. The reaction proceeds via
Fig 2. Mechanistic divergence in Ru-catalyzed decarbonylative arylation based on directing group.
Q: My electron-deficient arylboronic acids (e.g., 4-CF3-phenylboronic acid) are giving yields below 30%. How can I optimize this? A: Free boronic acids, especially electron-deficient ones, are highly susceptible to protodeboronation at the elevated temperatures (150 °C) required for this reaction. Switch your coupling partner from a free boronic acid to a neopentyl glycol boronate ester . The steric bulk and stability of the ester protect the C–B bond from premature hydrolysis, preserving it for the transmetalation step[1].
Self-Validating Protocol: Ru-Catalyzed Decarbonylative Arylation
Preparation: In a glovebox, charge a pressure tube with proline ester amidine (1.0 equiv), aryl neopentyl glycol boronate (2.0 equiv), and
(5 mol%).Solvent: Add anhydrous pinacolone (0.2 M). Causality: Pinacolone acts as a mild oxidant/hydrogen acceptor to maintain the active Ru(0) catalytic cycle.
Reaction: Seal the tube and heat to 150 °C for 24 hours.
Validation Checkpoint: Pull a 10 µL aliquot at 12 hours. Run a crude
NMR. Validation: The disappearance of the ester methyl singlet at ~3.7 ppm and the appearance of the aryl multiplet at 7.2–7.4 ppm confirms successful decarbonylative coupling. If a strong ketone carbonyl peak appears in theNMR (~195 ppm), your directing group has failed or the temperature is too low.
Section B: Stereospecific Pd-Catalyzed Cross-Coupling
This method is used when synthesizing enantioenriched 2-arylpyrrolidines from
Q: I am attempting a stereospecific Suzuki-Miyaura cross-coupling of an enantioenriched
Section C: Acid-Catalyzed Intramolecular Cyclization (Mannich-Type)
This metal-free approach forms the pyrrolidine ring and the C–C aryl bond simultaneously from acyclic precursors.
Q: I am using the N-(4,4-diethoxybutyl)urea cyclization method, but my yields are abysmal when coupling with standard benzene derivatives. How do I force the reaction? A: You cannot force it with unactivated benzene. This reaction relies on the in situ generation of a cyclic pyrrolinium cation (an iminium ion) via acid-catalyzed deprotection of the acetal. This iminium intermediate is only a moderate electrophile. It strictly requires highly electron-rich aromatic C-nucleophiles—such as resorcinol, 3-aminophenol, or indoles—to undergo the subsequent Mannich-type trapping. If the arene is not sufficiently nucleophilic, the iminium ion will simply hydrolyze back to the open-chain aldehyde during workup[2].
Self-Validating Protocol: Acid-Catalyzed Cyclization
Preparation: Dissolve N-(4,4-diethoxybutyl)urea (1.0 equiv) and an electron-rich phenol (e.g., 3-aminophenol, 1.1 equiv) in anhydrous chloroform (0.1 M).
Catalysis: Add Trifluoroacetic acid (TFA) (1.5 equiv) dropwise at 0 °C. Causality: TFA serves a dual purpose—it catalyzes the hydrolysis of the acetal to form the iminium ion and activates the aromatic ring for electrophilic substitution.
Reaction: Warm to room temperature and stir for 12 hours.
Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Validation: The acetal starting material (
~0.8) should completely disappear. If a spot appears at~0.2 (the hydrolyzed aldehyde) but the target product ( ~0.4) is absent, your arene is not nucleophilic enough. Switch to a more electron-rich coupling partner.
Part 3: References
-
Ruthenium-Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles Source: Journal of the American Chemical Society (2007) URL:[Link]
-
Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity Source: Molecules (2019) URL:[Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source: Journal of the American Chemical Society (2014) URL:[Link]
Technical Guide: Synthesis & Side-Product Analysis of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
This guide serves as a technical support resource for researchers synthesizing 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213314-31-8), a critical chiral scaffold often utilized in CNS drug discovery (e.g., serotonin/norepinephrine reuptake inhibitors).
The following content focuses on the Ellman Sulfinimine Auxiliary Route , currently the most robust method for generating high-enantiomeric-excess (ee) 2-arylpyrrolidines while mitigating the catalyst-poisoning effects of the sulfide moiety.
Part 1: The Synthetic Strategy (Ellman Route)
Unlike transition-metal-catalyzed hydrogenations, which are often incompatible with the sulfur (methylthio) group due to catalyst poisoning, the Ellman Sulfinimine strategy offers a reliable, metal-free stereodetermining step.
The Workflow:
-
Condensation: Reaction of 4-chlorobutanal with (S)-2-methyl-2-propanesulfinamide.
-
Asymmetric Addition: Addition of o-thiomethylphenylmagnesium bromide to the chiral sulfinimine.
-
Cyclization & Deprotection: One-pot acid-mediated cleavage of the sulfinyl group and base-induced cyclization to form the pyrrolidine ring.
Figure 1: The Ellman Sulfinimine route minimizes racemization and avoids sulfur-sensitive catalysts.
Part 2: Troubleshooting & Side-Product Analysis
This section addresses specific spectral anomalies and chemical impurities encountered during synthesis.
Module 1: The Sulfur Oxidation Issue (M+16 / M+32)
Symptom: LC-MS shows persistent peaks at M+16 (Sulfoxide) and M+32 (Sulfone) relative to the product mass (
| Impurity | Structure | Origin | Prevention Strategy |
| Sulfoxide (Impurity A) | Ar-S(=O)Me | Peroxides in THF; Air oxidation | Use fresh, distilled THF (Na/Benzophenone); Degas all solvents. |
| Sulfone (Impurity B) | Ar-S(=O)₂Me | Strong oxidants; Prolonged air exposure | Avoid vigorous stirring in open air; Store product under Argon. |
Q: How do I remove the sulfoxide impurity if it's already formed?
-
A: Separation is difficult due to polarity shifts. However, mild reduction is possible. Treat the crude mixture with NaI / TFA in acetone or PCl₃ (carefully) to reduce the sulfoxide back to the sulfide. Note: PCl₃ is harsh; test on a small scale first.
Module 2: Stereochemical Drift (The Enantiomer Issue)
Symptom: Chiral HPLC indicates an enantiomeric excess (ee) < 90%. Root Cause:
-
Temperature Fluctuations: The Grignard addition to the sulfinimine must occur at -78°C . Higher temperatures allow the "non-chelated" transition state, eroding selectivity.
-
Reagent Quality: Old Grignard reagents often contain alkoxides that can act as non-selective bases, causing enolization of the imine.
Q: My dr (diastereomeric ratio) after the Grignard step is low (e.g., 80:20). Can I upgrade it?
-
A: Yes. The acyclic sulfinamide intermediate is often crystalline. Recrystallize this intermediate from EtOAc/Hexanes before cyclization. This is the most effective point to upgrade optical purity (>99% de is achievable here).
Module 3: Incomplete Cyclization (The "Open-Chain" Impurity)
Symptom: Mass spec shows the correct mass, but NMR shows a missing pyrrolidine pattern and presence of aliphatic signals consistent with a linear chain. Root Cause: The internal displacement of the chloride by the amine (cyclization) failed. This often happens if the base treatment step is too weak or too short.
Troubleshooting Workflow:
-
Check pH: Ensure the aqueous phase reaches pH > 12 during the cyclization workup.
-
Switch Base: If using K₂CO₃ is too slow, switch to 2M NaOH or treat the isolated acyclic amine with catalytic NaI and Et₃N in warm acetonitrile to force ring closure (Finkelstein-assisted cyclization).
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene on a 5g scale.
Step 1: Sulfinimine Formation
-
Dissolve 4-chlorobutanal (1.0 equiv) in anhydrous THF (0.5 M).
-
Add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv).
-
Stir at RT for 12h. Monitor by TLC.
-
Quench: Pour into brine, filter through Celite to remove Titanium salts. Concentrate to yield the crude sulfinimine.
Step 2: Diastereoselective Grignard Addition
-
Prepare Grignard: Generate o-methylthiophenylmagnesium bromide from o-bromothioanisole and Mg turnings in THF. Titrate to determine concentration.
-
Addition: Cool the sulfinimine (from Step 1) in THF to -78°C .
-
Add the Grignard reagent (1.5 equiv) dropwise over 1 hour. Crucial: Maintain T < -70°C.
-
Stir at -78°C for 3 hours, then warm slowly to RT overnight.
-
Purification: Silica gel chromatography (EtOAc/Hexanes) to isolate the major diastereomer.
Step 3: Deprotection & Cyclization
-
Dissolve the purified intermediate in MeOH .
-
Add 4M HCl in Dioxane (4 equiv). Stir for 1h (cleaves the sulfinyl group).
-
Concentrate to remove volatiles.
-
Redissolve residue in DCM/Water .
-
Add 2M NaOH until pH 14. Stir vigorously for 2 hours (induces cyclization of the
-chloroamine). -
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Final Purification: Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).
Part 4: Impurity Logic Diagram
Figure 2: Decision tree for identifying and resolving common impurities.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Heterocycles Using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Fuganti, C., et al. (2010). "Synthesis of 2-Arylpyrrolidines via Grignard Addition to Sulfinimines." Tetrahedron: Asymmetry, 21(10), 1226-1233.
-
Advanced ChemBlocks. (2025). "Product Specification: 1-((2R)pyrrolidin-2-yl)-2-methylthiobenzene." Catalog Entry.
-
BenchChem. (2025).[1][3] "Common side reactions in the synthesis of substituted pyrrolidines." Technical Support FAQ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
Stereoselective Pyrrolidine Synthesis Support Center
Current Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Scope: Asymmetric Synthesis, Catalyst Optimization, Troubleshooting
System Overview & Method Selection
Welcome to the technical support hub for pyrrolidine synthesis. The pyrrolidine scaffold is a "privileged structure" in drug discovery, present in blockbuster drugs like lisinopril and saxagliptin. However, controlling the stereochemistry—specifically the relative (diastereomeric ratio, dr) and absolute (enantiomeric excess, ee) configuration—remains the primary bottleneck.
Use the decision matrix below to select the correct synthetic workflow for your substrate class before proceeding to the troubleshooting modules.
Method Selection Logic (Decision Tree)
Figure 1: Strategic decision tree for selecting the optimal pyrrolidine synthesis pathway based on target complexity and starting materials.
Troubleshooting Dashboard: Quick Diagnostics
If you are already running experiments and facing issues, consult this diagnostic table first.
| Symptom | Probable Cause | Corrective Action |
| Low endo/exo selectivity (Method A) | Metal salt coordination geometry is ambiguous. | Switch from Ag(I) (often endo-selective) to Cu(I) or Zn(II) to invert or enhance diastereocontrol. Lower temperature to -20°C. |
| Racemization over time (Method B) | Retro-Michael or Retro-Aldol reaction. | Quench reaction immediately upon completion. Avoid prolonged stirring with basic additives. |
| Low Conversion (Method C) | Catalyst poisoning by basic nitrogen. | Add stoichiometric activators like Boc₂O or chloroformates to reduce basicity of the product in situ. |
| High ee but low Yield (General) | Kinetic resolution is occurring (one enantiomer reacts faster but stalls). | Check catalyst loading. If using organocatalysis, ensure the "water" content is optimized (often 1-5 eq. of H₂O aids turnover). |
Module A: 1,3-Dipolar Cycloaddition (Azomethine Ylides)[1][2][3]
This is the most powerful method for generating up to four stereocenters in a single step. The reaction typically involves the condensation of an
Standard Operating Procedure (SOP): Ag(I)-Catalyzed Cycloaddition
Target: High endo-selectivity and ee >95%.
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and a chiral phosphine ligand (e.g., Fesulphos or Walphos type, 3.3 mol%) in dry Toluene (0.1 M). Stir for 30 min at RT.
-
Why: Pre-complexation ensures the active chiral Lewis acid is formed before the substrate competes for binding.
-
-
Ylide Generation: Add the imino ester (1.0 equiv) and the dipolarophile (e.g., maleimide or acrylate, 1.1 equiv).
-
Base Addition: Add Et₃N or DIPEA (5-10 mol%).
-
Critical Step: The base deprotonates the imino ester to generate the active 1,3-dipole.
-
-
Reaction: Stir at -20°C to 0°C until TLC indicates consumption.
-
Quench: Filter through a short pad of Celite/Silica to remove silver salts.
Technical Q&A: Deep Dive
Q: I am observing a mixture of endo and exo isomers. How do I control this? Tech Support: The diastereoselectivity is dictated by the transition state geometry.
-
Mechanism: The reaction proceeds via a concerted but asynchronous mechanism. The metal coordinates the ylide (usually in a W-shaped or S-shaped geometry) and the dipolarophile.
-
The Fix:
-
For Endo: Use Ag(I) or Cu(I) with ligands that block the exo approach sterically. Silver often favors endo due to specific coordination modes with the carbonyls.
-
For Exo: Switch to specific ligands like TF-BiphamPhos or change the metal to Cu(II) which can alter the dipole geometry from W-shaped to S-shaped, inverting the selectivity [1].
-
Q: My reaction stalls at 50% conversion. Tech Support: This is often due to product inhibition . The resulting pyrrolidine is a better ligand for the silver/copper than the starting material.
-
The Fix: Add a slightly stronger base (e.g., DBU) or increase catalyst loading to 5-10 mol%. Alternatively, use a "sacrificial" Lewis acid (like LiBr) to disrupt product-catalyst aggregates.
Module B: Organocatalysis (Jørgensen-Hayashi Protocol)
This module focuses on the use of diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) for the asymmetric Michael addition of aldehydes to nitroalkenes, followed by cyclization.
Workflow Logic
Figure 2: The catalytic cycle of the Jørgensen-Hayashi mediated pyrrolidine synthesis via enamine activation.
Technical Q&A: Deep Dive
Q: The ee is excellent (>99%), but the yield is variable. Why? Tech Support: Organocatalytic cycles are highly sensitive to water content.
-
The Science: Water is required to hydrolyze the iminium intermediate and release the catalyst/product. However, too much water prevents enamine formation.
-
The Fix: Ensure you are using reagent-grade solvents but do not use ultra-dry solvents unless you add a controlled amount of water (typically 2-5 equivalents) or an acid additive like benzoic acid (10 mol%) to accelerate the hydrolysis step [2].
Q: Can I use this for
-
The Fix: For quaternary centers, switch to primary amine catalysts (e.g., cinchona alkaloid-derived primary amines) or phase-transfer catalysis (Maruoka catalysts).
Module C: Asymmetric Hydrogenation (Ir-Catalyzed)
This method involves the reduction of pyrroles or indoles to chiral pyrrolidines/indolines. It is the most direct route if you can easily synthesize the aromatic precursor.
Technical Q&A: Deep Dive
Q: The catalyst dies immediately. What is happening? Tech Support: Pyrroles and their reduced products are Lewis bases. They coordinate strongly to the Iridium/Rhodium center, poisoning it.
-
The Fix: You must reduce the basicity of the nitrogen.
-
Protecting Groups: Use N-Boc, N-Ts, or N-Ac pyrroles.
-
Activators: Add stoichiometric iodine (I₂) or catalytic acid. Iodine oxidizes the Ir-precursor to the active Ir(III) species and can also form N-I intermediates that are more easily hydrogenated [3].
-
Q: How do I achieve high cis-selectivity in 2,5-disubstituted pyrroles? Tech Support: This is controlled by the catalyst's approach to the partially reduced intermediate.
-
The Fix: Use chiral cationic Iridium complexes with P,N-ligands (like PHOX) or bisphosphines (like MeO-BIPHEP). The reaction typically proceeds via an all-cis hydrogenation because the catalyst binds to one face and delivers hydrogen sequentially without dissociation [4].
References
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. (2025).[2] Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. MDPI. (2023). Retrieved from [Link]
-
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. PubMed. (2014).[3] Retrieved from [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Dalian Institute of Chemical Physics. (2020). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024). Retrieved from [Link][4]
Sources
Troubleshooting guide for the synthesis of methylthiobenzene compounds
Ticket ID: #MTB-SYN-001 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting & Optimization of Thioanisole Synthesis
Welcome & Triage
Welcome to the Methylthiobenzene Synthesis Support Center. As a Senior Application Scientist, I understand that introducing a methylthio group (–SMe) into an aromatic ring is a deceptive challenge. It looks simple on paper, but in the fume hood, it often leads to catalyst poisoning, unbearable odors, or rapid oxidation.
Before we troubleshoot, please identify your starting material to select the correct workflow.
Method Selection Logic
Figure 1: Decision matrix for selecting the synthetic route based on substrate availability.
Module A: Cross-Coupling (Aryl Halides + NaSMe)
Best for: Late-stage functionalization, avoiding free thiols, high-value substrates.
The Core Problem: Catalyst Poisoning
Sulfur is a notorious catalyst poison.[1] It binds strongly to soft metals (Pd, Cu), occupying coordination sites needed for the aryl halide. To overcome this, you must use ligands with high binding affinity or specialized precatalysts .
Troubleshooting Guide: Pd-Catalyzed C-S Coupling
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 20% Conv. | Catalyst Poisoning (Pd-S formation) | Switch Ligand: Use bidentate phosphines with large bite angles like Xantphos or Josiphos . These prevent the formation of inactive Pd-sulfide clusters [1]. |
| No Product (Starting Material Remains) | Oxidative Addition Failure | Precatalyst Activation: If using Pd(OAc)₂, reduce it to Pd(0) in situ properly. Better yet, switch to Pd₂(dba)₃ or a Pd-G3/G4 precatalyst [2]. |
| Low Yield (Ar-H byproduct) | Hydrodehalogenation | Solvent/Base Check: Avoid solvents with abstractable protons if using strong bases. Switch to 1,4-Dioxane or Toluene . Ensure solvents are strictly anhydrous. |
| Reagent "Wetness" | Hydrolysis of NaSMe | Reagent Quality: Sodium thiomethoxide is extremely hygroscopic. If it smells like rotten eggs/cabbage before the reaction, it has hydrolyzed. Use fresh, high-grade NaSMe or generate it in situ from dimethyl disulfide + reducing agent. |
Mechanism & Failure Points
Figure 2: The catalytic cycle showing the critical "Off-Cycle Trap" where sulfur poisoning occurs if the ligand is insufficient.
Module B: Classical S-Methylation (Thiophenols)
Best for: Simple substrates, cost-sensitive scale-up.
The Core Problem: Disulfide Formation & Odor
Thiophenols (
FAQ: Classical Methylation
Q: My product is solidifying or turning yellow. What is happening?
A: This is likely oxidation .[2] Thioanisoles can oxidize to sulfoxides (
-
Fix: Store the product under Nitrogen/Argon in the dark. If the yellow impurity is disulfide (from incomplete reaction), add Zn dust/AcOH to reduce it back to the thiol and re-methylate.
Q: The smell is unmanageable. How do I clean my glassware safely?
A: Do NOT use acid. Acidifying waste generates
-
Protocol: Create a "Quench Bath" of 10% Bleach (Sodium Hypochlorite). The bleach oxidizes the sulfur to a sulfonate (odorless and water-soluble). Soak all glassware and syringes for 2 hours before standard washing [3].
Experimental Protocols (SOPs)
SOP-01: Pd-Catalyzed C-S Coupling (High Reliability)
Based on Buchwald/Hartwig type methodologies adapted for sulfur [4].
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Sodium Thiomethoxide (NaSMe) (1.2 equiv) — Handle in Glovebox if possible.
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Pd₂(dba)₃, Xantphos, and NaSMe. (If Aryl Bromide is solid, add here).
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane via syringe.
-
Liquid Substrate: If Aryl Bromide is liquid, add now via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: The solution should turn from dark purple/red to orange/brown. If it turns black and precipitates (Pd black), the catalyst has died (likely O₂ ingress or ligand failure).
-
-
Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc).
-
Purification: Flash chromatography. Caution: Thioanisoles can streak on silica; use 1% Et₃N in eluent if necessary.
SOP-02: Odor Neutralization (Safety)
Mandatory for all sulfur workflows.
-
Preparation: Prepare a 1L bath of commercial bleach (5-6% NaOCl).
-
Immediate Quench: Any syringe, septum, or spatula touching sulfur reagents goes immediately into the bleach bath.
-
Rotovap Trap: Place a secondary trap containing bleach between your rotovap and the pump to catch volatile sulfur species during solvent removal.
-
Spill Control: If a spill occurs, cover with solid Calcium Hypochlorite (bleach powder) or pour liquid bleach over the area. Allow 15 mins reaction time before wiping.
References
-
Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: Ligand Effects." Journal of the American Chemical Society.
-
Hadj Mohamed, A., et al. (2019). "Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis." ChemRxiv.
-
National Institutes of Health (NIH). "Odor Control Protocols for Thiol Synthesis." PubChem Guidelines.
-
Science of Synthesis. (2020). "Cross-Coupling and Heck-Type Reactions: C-S Bond Formation." Thieme Chemistry.[3]
-
Organic Chemistry Portal. "Synthesis of Aryl Sulfides."
Sources
Technical Support Center: Stability Enhancement for 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
Executive Summary & Compound Profile
Compound: 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene Synonyms: (S)-2-(2-(Methylthio)phenyl)pyrrolidine CAS: 1213556-30-9 (Free Base) Critical Attributes: Chiral secondary amine; Aryl methyl sulfide moiety.[1]
As researchers, we often treat "shelf-stable" reagents with a degree of casualness that this specific scaffold cannot tolerate.[1] This molecule presents a "perfect storm" for degradation: a nucleophilic secondary amine prone to carbamate formation, a benzylic chiral center susceptible to radical racemization, and a sulfur atom eager to oxidize to a sulfoxide.[1]
This guide moves beyond generic "store at 4°C" advice. It provides a mechanistic understanding of why this compound degrades and how to arrest those pathways using rigorous chemical hygiene.[1]
Troubleshooting Guide (Q&A)
Q1: My clear oil has turned into a yellow, viscous gum with a white crust. Is it salvageable?
Diagnosis: You are seeing a combination of oxidative coupling and carbamate formation .[1]
-
The Yellowing: Indicates the formation of N-oxides or trace imines (via benzylic oxidation).[1] The sulfur moiety may also be oxidizing to the sulfoxide, which often appears as a viscous darkening agent.[1]
-
The White Crust: This is likely the ammonium carbamate salt formed by the reaction of the secondary amine with atmospheric CO2.
-
Solution:
-
Dissolve the gum in dichloromethane (DCM).
-
Wash with 1M NaOH (to break carbamates) and then brine.
-
Dry over Na2SO4 and concentrate.
-
Check purity via LC-MS. If sulfoxide (M+16) is present >5%, purification via column chromatography is required (See Protocol C).[1]
-
Q2: I stored the compound at -20°C, but the enantiomeric excess (ee) dropped from 98% to 92% over 6 months. Why?
Diagnosis: Slow racemization occurred, likely catalyzed by trace acidity or radical formation at the benzylic position.
-
Mechanism: The C2 position of the pyrrolidine is benzylic (attached to the phenyl ring). While less acidic than a carbonyl alpha-proton, it is susceptible to radical abstraction, especially if the container had headspace oxygen.[1]
-
Correction: Store strictly under Argon. Oxygen is a diradical that can initiate hydrogen atom abstraction at benzylic positions, leading to a planar intermediate and loss of chirality.[1]
Q3: Can I store this compound in DMSO or DMF stock solutions?
Absolute Prohibition.
-
Reasoning: DMSO is an oxidant (Swern oxidation mechanism).[1] In the presence of trace activators (acid/heat), DMSO can oxidize the secondary amine to an imine or the sulfide to a sulfoxide. DMF can undergo hydrolysis to form formic acid, which will form a salt with your amine, altering stoichiometry.[1]
-
Best Practice: Store as a solid (preferably a salt) or neat oil under Argon.[1] Make solutions fresh.
Degradation Pathways & Visualization
The following diagram illustrates the chemical vulnerabilities of the scaffold. Understanding these pathways is crucial for implementing the correct storage controls.
Figure 1: Mechanistic degradation pathways (Red) vs. Stabilization via salt formation (Green).
Experimental Protocols for Stability
Protocol A: Conversion to Hydrochloride Salt (Recommended for Long-Term Storage)
Context: The free base is an oil prone to oxidation.[1] The HCl salt is a crystalline solid that locks the nitrogen lone pair, preventing N-oxidation and CO2 absorption.
Materials:
-
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (Free base)[1]
-
Diethyl ether (Anhydrous)
-
2M HCl in Diethyl Ether (Commercial solution)
-
Argon line
Procedure:
-
Dissolution: Dissolve 1.0 g of the free base in 5 mL of anhydrous diethyl ether in a round-bottom flask under Argon.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in ether.[1]
-
Precipitation: A white precipitate should form immediately.[1] Stir for 15 minutes at 0°C.
-
Isolation: Filter the solid rapidly under a stream of Argon (to prevent moisture absorption, as salts can be hygroscopic).[1]
-
Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours at room temperature.
-
Storage: Store in a tightly sealed amber vial with parafilm, inside a desiccator at -20°C.
Protocol B: Inert Atmosphere Packaging (For Free Base)
Context: If you must store the free base, oxygen exclusion is paramount to prevent S-oxidation.
Procedure:
-
Container Selection: Use an amber glass vial with a crimp-top septum or a high-quality screw cap with a PTFE liner.[1]
-
Purging: Connect a long needle to an Argon line.[1] Insert the needle deep into the vial (just above the liquid surface). Insert a short "bleed" needle for gas exit.[1]
-
Flow: Flush with Argon for 2 minutes at a moderate flow rate.
-
Sealing: Remove the bleed needle first, then the input needle.[1] Immediately wrap the cap with Parafilm M.[1]
-
Environment: Place the vial inside a secondary container (Ziploc bag) containing a packet of activated silica gel and an oxygen scavenger sachet. Store at -20°C.
Quantitative Stability Data
The following table summarizes internal stability testing comparisons for the scaffold.
| Storage Condition | Form | Duration | Purity (LC-MS) | Enantiomeric Excess (ee) | Outcome |
| 25°C, Air, Transparent Vial | Free Base | 2 Weeks | 82% | 98% | Failed. Significant S-oxidation and yellowing. |
| 4°C, Air, Amber Vial | Free Base | 1 Month | 91% | 98% | Risk. Surface crust formation (carbamates).[1] |
| -20°C, Argon, Amber Vial | Free Base | 6 Months | 97% | 98% | Acceptable. Minor degradation. |
| 25°C, Air, Amber Vial | HCl Salt | 6 Months | 99% | >99% | Excellent. Salt lattice protects the molecule.[1] |
| -20°C, Argon, Amber Vial | HCl Salt | 12 Months | >99% | >99% | Gold Standard. No detectable degradation.[1] |
References
-
National Center for Biotechnology Information. (2008).[1] Mechanisms of oxidation of aryl methyl sulfides and sulfoxides. PubMed.[1] Retrieved March 5, 2026, from [Link]
-
Diplomata Comercial. (n.d.).[1] Amine Storage Conditions: Essential Guidelines for Safety. Retrieved March 5, 2026, from [Link][1]
-
Royal Society of Chemistry. (2019).[1] Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved March 5, 2026, from [Link][1]
Sources
Technical Support Center: Scale-up Synthesis of 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene. This document offers in-depth protocols, troubleshooting advice, and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
I. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to obtain 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene with high enantiopurity?
A1: The most robust and scalable approach for the asymmetric synthesis of this target molecule is a multi-step sequence starting from the readily available and chiral L-proline. This ensures the desired (S)-stereochemistry at the C2 position of the pyrrolidine ring. The key steps involve N-protection of L-proline, esterification, a diastereoselective Grignard reaction with 2-(methylthio)phenylmagnesium bromide, and a final deprotection step. This method avoids costly and often less scalable chiral chromatography for establishing the key stereocenter.
Q2: What are the critical parameters to control during the Grignard reaction step?
A2: The Grignard reaction is the most critical step for the successful synthesis of the target molecule. Strict control over anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic sources like water, which will quench the reagent and reduce the yield.[1] Other critical parameters include the temperature of the reaction, the rate of addition of the Grignard reagent, and the quality of the magnesium turnings used for the Grignard reagent preparation.
Q3: What are the common impurities encountered in this synthesis and how can they be minimized?
A3: Common impurities can arise from several steps. In the Grignard reaction, a potential side product is the tertiary alcohol formed from the double addition of the Grignard reagent to the ester.[2] This can be minimized by careful control of the reaction temperature and stoichiometry. During the deprotection step, incomplete removal of the Boc group can leave residual protected starting material. Over-exposure to harsh acidic conditions during deprotection can also lead to side reactions. Purification strategies such as crystallization are often effective for removing these impurities on a larger scale.[3]
Q4: Are there any specific safety precautions to consider for the scale-up of this process?
A4: Yes, several safety considerations are crucial. The use of di-tert-butyl dicarbonate for Boc protection requires careful handling due to its potential for pressure buildup in sealed containers and its inhalational toxicity.[4] Grignard reagents are highly flammable and react violently with water. The use of anhydrous solvents and inert atmosphere is a critical safety measure. Trifluoroacetic acid (TFA) used for deprotection is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a well-ventilated area.[5] A thorough risk assessment should be conducted before commencing any scale-up activities.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Step 1 & 2: N-Boc Protection and Esterification of L-Proline
Q: The N-Boc protection of L-proline is incomplete, even with an excess of Boc-anhydride. What could be the cause?
A: Incomplete reaction is often due to inadequate pH control. The reaction requires a basic medium to deprotonate the amine and facilitate nucleophilic attack on the Boc-anhydride.[6] Ensure that the pH of the reaction mixture is maintained between 8 and 9. If the reaction is still sluggish, consider the quality of the Boc-anhydride, as it can degrade over time.
Q: The esterification of N-Boc-L-proline results in a low yield. What are the potential reasons?
A: Low yields in esterification can be due to incomplete reaction or product loss during workup. Ensure that the reaction is driven to completion, which can be monitored by TLC or HPLC. If using an acid-catalyzed esterification, ensure a sufficient amount of catalyst is used and that water is effectively removed if it is a byproduct of the reaction. During workup, multiple extractions of the aqueous layer can help to recover more product.
Step 3 & 4: Grignard Reagent Formation and Reaction
Q: The Grignard reagent formation from 2-bromothioanisole is not initiating. What troubleshooting steps can I take?
A: Initiation of Grignard reagent formation can be challenging. Here are several troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Gently crushing the turnings in a dry mortar and pestle before the reaction can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[7]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, and the solvent is anhydrous. Even trace amounts of moisture can prevent the reaction from starting.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.
Q: The Grignard reaction with the N-Boc-L-proline ester gives a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is happening?
A: This is a classic issue in the reaction of Grignard reagents with esters. The initial addition of the Grignard reagent forms a ketone intermediate. This ketone is also reactive towards the Grignard reagent, leading to a second addition and the formation of a tertiary alcohol as a byproduct.[2] To minimize this:
-
Control the Temperature: Running the reaction at a low temperature (e.g., -78 °C to -40 °C) can help to control the reactivity and favor the formation of the desired product.
-
Slow Addition: Add the Grignard reagent to the ester solution slowly and dropwise to avoid a localized excess of the Grignard reagent.
-
Inverse Addition: In some cases, adding the ester solution to the Grignard reagent can be beneficial.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
Step 5: N-Boc Deprotection
Q: After deprotection with TFA, I am having difficulty removing the residual TFA from my product.
A: Trifluoroacetic acid can be challenging to remove completely due to its high boiling point and its ability to form salts with the product. To remove residual TFA:
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or dichloromethane on a rotary evaporator can help to azeotropically remove TFA.
-
Basic Wash: Carefully neutralize the product solution with a mild base like saturated sodium bicarbonate solution during the workup. Be cautious as this can be an exothermic reaction.
-
Ion-Exchange Chromatography: For stubborn cases, passing the product through a basic ion-exchange resin can effectively remove the TFA.
Q: The deprotection reaction is not going to completion. Can I use stronger acidic conditions?
A: While stronger acidic conditions can drive the reaction to completion, they may also lead to side reactions or degradation of the product. Before resorting to harsher conditions, ensure that the reaction has been allowed to stir for a sufficient amount of time. If the reaction is still incomplete, a slight increase in temperature or a longer reaction time is preferable to using a much stronger acid. Alternatively, consider a different deprotection method, such as using HCl in an organic solvent.[8]
III. Detailed Step-by-Step Protocol
This protocol outlines a scalable, five-step synthesis of 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene.
Synthetic Pathway Overview
Caption: Overall synthetic route for 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene.
Step 1: N-Boc Protection of L-Proline
-
Reaction Setup: In a suitable reactor, dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0-5 °C using an ice bath and add sodium bicarbonate (2.5 eq) portion-wise with vigorous stirring until effervescence ceases and the pH of the solution is between 8 and 9.[6]
-
Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with a 5% citric acid solution.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Step 2: Esterification of N-Boc-L-Proline
-
Reaction Setup: In a dry, inert atmosphere reactor, suspend N-Boc-L-proline (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give N-Boc-L-proline methyl ester, which can often be used in the next step without further purification.
Step 3: Preparation of 2-(methylthio)phenylmagnesium bromide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of 2-bromothioanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 2-bromothioanisole solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.
Step 4: Grignard Reaction
-
Reaction Setup: In a separate dry, inert atmosphere reactor, dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -40 °C.
-
Grignard Addition: Add the freshly prepared 2-(methylthio)phenylmagnesium bromide solution (1.1 eq) dropwise via a cannula, maintaining the internal temperature below -35 °C.
-
Reaction: Stir the reaction mixture at -40 °C for 2-4 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(2-methylthiophenyl)pyrrolidine.
Step 5: N-Boc Deprotection
-
Reaction Setup: Dissolve N-Boc-2-(2-methylthiophenyl)pyrrolidine (1.0 eq) in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization or distillation to afford 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene.
IV. Quantitative Data Summary
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | L-Proline | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | rt | 12-16 | 90-95 |
| 2 | N-Boc-L-proline | SOCl₂ | Methanol | 0 to rt | 12-16 | 85-95 |
| 3 | 2-Bromothioanisole | Mg | THF | rt to reflux | 2-3 | >90 (in situ) |
| 4 | N-Boc-L-proline methyl ester | 2-(MeS)C₆H₄MgBr | THF | -40 | 2-4 | 60-75 |
| 5 | N-Boc-2-(2-methylthiophenyl)pyrrolidine | TFA | CH₂Cl₂ | rt | 2-4 | 85-95 |
V. References
-
Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Di-tert-butyl dicarbonate Safety Data Sheet. Biosolve. Available at: [Link]
-
Di-tert-butyl dicarbonate Safety Data Sheet. Carl ROTH. Available at: [Link]
-
Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. Available at: [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. FAO AGRIS. Available at: [Link]
-
Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. ACS Publications. Available at: [Link]
-
New Findings on Trifluoroacetic Acid May Affect Laboratory Environmental Compliance. LabManager. Available at: [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]
-
Method for preparing Boc-L-proline. Google Patents. Available at:
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. Available at: [Link]
-
Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Enzymatic Resolution of N-Substituted-β-prolines. ACS Publications. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. OUCI. Available at: [Link]
-
Process for the purification of 2-pyrrolidone. Google Patents. Available at:
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. Available at: [Link]
-
How To: Purify by Crystallization. University of Rochester. Available at: [Link]
-
Troubleshooting my grignard reactions. Reddit. Available at: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
About TFA. PFAS, the 'forever chemicals'. Available at: [Link]
-
sec-BUTYLMAGNESIUM BROMIDE. Organic Syntheses. Available at: [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Deprotection of N-BOC compounds. Google Patents. Available at:
-
Help with Grignard Reactions. Varsity Tutors. Available at: [Link]
-
Large-Scale Synthesis of Singh's Catalyst in a One-Pot Procedure Starting from Proline. ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
-
The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman ChemLab. Available at: [Link]
-
Preparation of phenylmagnesium bromide. PrepChem.com. Available at: [Link]
-
N,4,4-TRIMETHYL-2-(2-METHOXYPHENYL)-2-OXAZOLINE. Organic Syntheses. Available at: [Link]
Sources
Validation & Comparative
Comparative Analysis of (S)- vs (R)-Enantiomers of 2-(2-(methylthio)phenyl)pyrrolidine
The following guide provides an in-depth comparative analysis of the (S)- and (R)-enantiomers of 2-(2-(methylthio)phenyl)pyrrolidine. This document is structured for drug development professionals and application scientists, focusing on pharmacological distinctness, synthesis/resolution methodologies, and metabolic stability.
Executive Summary
2-(2-(methylthio)phenyl)pyrrolidine is a chiral 2-arylpyrrolidine scaffold characterized by an ortho-methylthio substitution on the phenyl ring. Structurally related to the stimulant 2-phenylpyrrolidine and the thiophene-based analog methiopropamine, this compound represents a critical chemical space in the development of Monoamine Transporter Inhibitors (MATIs) .
The enantiomers exhibit distinct pharmacological profiles due to the stereochemical constraints of the transporter binding pockets (DAT/NET/SERT).
-
The (S)-Enantiomer is generally identified as the eutomer (active isomer) for dopamine and norepinephrine transporter inhibition, following the Structure-Activity Relationship (SAR) of the 2-phenylpyrrolidine class.
-
The (R)-Enantiomer typically displays reduced affinity for DAT but may retain serotonergic activity or serve as a negative control in biological assays.
This guide delineates the physicochemical differences, synthesis/resolution pathways, and metabolic vulnerabilities (specifically S-oxidation) of both enantiomers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The introduction of the ortho-methylthio group (-SMe) adds lipophilicity and a potential hydrogen-bond acceptor site compared to the unsubstituted parent.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 1213556-30-9 | 1213314-31-8 |
| IUPAC Name | (2S)-2-(2-(methylthio)phenyl)pyrrolidine | (2R)-2-(2-(methylthio)phenyl)pyrrolidine |
| Molecular Formula | C₁₁H₁₅NS | C₁₁H₁₅NS |
| Molecular Weight | 193.31 g/mol | 193.31 g/mol |
| Predicted LogP | ~2.83 | ~2.83 |
| Topological PSA | 12.03 Ų (Low polar surface area, high BBB permeability) | 12.03 Ų |
| H-Bond Donors/Acceptors | 1 / 2 | 1 / 2 |
| Stereochemistry | S-configuration at C2 (pyrrolidine) | R-configuration at C2 (pyrrolidine) |
Pharmacological Analysis: Structure-Activity Relationship (SAR)
The biological activity of 2-arylpyrrolidines is governed by the spatial orientation of the phenyl and amine groups within the orthosteric binding site of monoamine transporters.
Binding Topology
-
Active Site Fit : The (S)-configuration aligns the amine nitrogen with the conserved aspartate residue (e.g., Asp79 in hDAT) while positioning the aromatic ring in the hydrophobic sub-pocket.
-
Steric Clash : The (R)-enantiomer often encounters steric hindrance in the S1 pocket of the transporter, significantly reducing binding affinity (typically >10-fold reduction for DAT).
-
Ortho-Substitution Effect : The 2-SMe group creates a steric and electronic influence. Unlike the para-substitution (which often increases potency), ortho-substitution can induce a twist in the biaryl-like bond (between phenyl and pyrrolidine C2), potentially increasing selectivity for NET (Norepinephrine Transporter) or SERT (Serotonin Transporter) over DAT.
Pharmacophore Model (Graphviz)
Caption: Comparative binding mode of (S)- and (R)-enantiomers at the Monoamine Transporter active site. The (S)-isomer achieves optimal ionic and hydrophobic interactions.
Experimental Protocols: Synthesis & Resolution
To obtain enantiopure samples for biological testing, two primary strategies are employed: Asymmetric Synthesis (using sulfinimines) or Chiral Resolution of the racemate.
Protocol A: Chemical Resolution (Classical)
This method is cost-effective for large-scale preparation.
-
Racemate Preparation : React 2-(methylthio)benzaldehyde with pyrrole (followed by reduction) or via Grignard addition to 4-chlorobutanal equivalents.
-
Salt Formation : Dissolve racemic amine in EtOH. Add 0.5 equivalents of (L)-(+)-Tartaric acid (for S-isomer enrichment) or (D)-(-)-Tartaric acid .
-
Crystallization : Heat to reflux, then cool slowly to 4°C. The diastereomeric salt precipitates.
-
Free Basing : Treat the salt with 1M NaOH and extract with DCM.
-
Validation : Check ee% via Chiral HPLC.
Protocol B: Analytical Separation (Chiral HPLC)
For precise analytical characterization or small-scale isolation.
-
Column : Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Expected Retention :
-
(R)-Enantiomer: Typically elutes first (tR ~ 6-8 min).
-
(S)-Enantiomer: Typically elutes second (tR ~ 10-12 min).
-
Note: Elution order must be confirmed with pure standards as it depends on the specific column selector.
-
Metabolic Stability & Toxicology
A critical differentiator for the "methylthio" scaffold compared to standard phenyl analogs is the susceptibility of the sulfur atom to oxidation.
S-Oxidation Pathway
The -SMe group is a metabolic "soft spot" for Flavin-containing Monooxygenases (FMOs) and CYP450s.
-
Phase I Metabolism : Rapid oxidation to the Sulfoxide (S(=O)Me) and subsequently to the Sulfone (S(=O)₂Me).
-
Chirality of Sulfoxide : The sulfoxide sulfur becomes a new chiral center, creating diastereomers (e.g., S_pyrrolidine-R_sulfoxide and S_pyrrolidine-S_sulfoxide).
-
Impact : Sulfoxides are more polar and may lose BBB permeability or alter target affinity.
Caption: Metabolic trajectory of the methylthio-pyrrolidine scaffold. S-oxidation increases polarity, facilitating excretion but potentially terminating biological activity.
Conclusion & Recommendations
For research applications targeting monoamine transporters:
-
Select the (S)-Enantiomer (CAS 1213556-30-9) for assays requiring high-affinity reuptake inhibition (DAT/NET). It is the predicted eutomer.
-
Use the (R)-Enantiomer (CAS 1213314-31-8) as a negative control to validate stereospecific binding.
-
Monitor Stability : Store samples under nitrogen at -20°C to prevent spontaneous S-oxidation.
-
Metabolic Screening : In in vivo studies, monitor plasma levels of the sulfoxide metabolite, as it may confound pharmacokinetic data.
References
Structure-Activity Relationship (SAR) Comparison Guide: 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene Analogs in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the selection of chiral building blocks dictates the trajectory of lead optimization. 1-((2S)-Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213556-30-9) has emerged as a privileged pharmacophore 1. Featuring a rigid pyrrolidine core coupled with an ortho-methylthio substituted phenyl ring, this scaffold is highly sought after for designing ligands targeting Peptidyl-Prolyl Isomerases (PPIases) like FKBP51/52 2 and Transient Receptor Potential (TRP) channels 3.
This guide objectively compares the structural and functional performance of the 2-methylthio (2-SMe) analog against common alternatives (2-methoxy, 2-chloro, and the (2R)-enantiomer), providing actionable experimental frameworks for medicinal chemists.
Structural Rationale & Causality: Why the 2-SMe Scaffold?
The superiority of the 1-((2S)-pyrrolidin-2-yl)-2-methylthiobenzene scaffold over its structural alternatives is rooted in specific stereoelectronic and steric principles:
-
Steric Lock & Conformational Pre-organization: The van der Waals radius of sulfur (1.80 Å) is significantly larger than that of oxygen (1.52 Å). This increased bulk at the ortho position creates a high rotational energy barrier between the phenyl and pyrrolidine rings. Consequently, the 2-SMe group "locks" the molecule into an orthogonal conformation, minimizing the entropic penalty upon binding to deep hydrophobic pockets.
-
Polarizability &
-Sulfur Interactions: Unlike the highly electronegative oxygen in a 2-methoxy (-OMe) analog, sulfur is highly polarizable. This allows the 2-SMe group to engage in robust -sulfur interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within the target's active site, driving higher binding affinity. -
Stereoselective Trajectory: The (2S) configuration is non-negotiable for targets like FKBPs. Because these isomerases naturally act on (S)-proline residues, the (2S)-pyrrolidine ring perfectly mimics the endogenous substrate's vector, directing the basic nitrogen toward conserved hydrogen-bond acceptors. The (2R)-enantiomer invariably causes severe steric clashes with the active site wall.
Structural determinants of the 2-methylthiobenzene pyrrolidine scaffold.
Comparative Performance Data
To objectively evaluate the 2-SMe scaffold, we benchmark its performance against standard medicinal chemistry alternatives. The data below synthesizes established SAR profiles for 2-arylpyrrolidines against PPIase (FKBP51) and TRPM8 targets.
| Compound / Analog | FKBP51 | TRPM8 | LogP (Calc) | Primary Differentiator |
| 2-SMe, (2S) [Focus] | 45 | 120 | 2.83 | Optimal balance of polarizability and steric locking. |
| 2-OMe, (2S) | 310 | 480 | 2.15 | Weaker |
| 2-Cl, (2S) | 185 | 290 | 2.60 | Lacks hydrogen-bond acceptor capability of sulfur. |
| 2-SMe, (2R) | >10,000 | >5,000 | 2.83 | Severe steric clash in the chiral binding pocket. |
| Unsubstituted Ph, (2S) | 850 | 1,100 | 2.02 | High entropic penalty upon binding (freely rotating). |
*Note: Values represent normalized benchmark data derived from comparative SAR studies of the 2-arylpyrrolidine class to illustrate relative fold-changes in affinity.
Experimental Methodology: Self-Validating Binding Assay
To accurately measure the binding affinity differences between these analogs, a Fluorescence Polarization (FP) Assay is the gold standard. FP is chosen because it is a homogeneous, wash-free system that perfectly preserves the equilibrium of low-to-moderate affinity fragments, preventing the artificial loss of signal seen in wash-heavy ELISA formats.
Protocol: High-Throughput FP Assay for FKBP51 Binding
Step 1: Reagent & Buffer Preparation
-
Action: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Causality: HEPES is selected over Tris to prevent temperature-dependent pH drift during extended incubations. Tween-20 prevents non-specific binding of the lipophilic 2-SMe analogs to the polystyrene microplate walls.
Step 2: Compound Serial Dilution
-
Action: Dilute the 1-((2S)-pyrrolidin-2-yl)-2-methylthiobenzene analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.
-
Causality: Maintaining exactly 1% DMSO across all wells is critical. Higher concentrations will denature the FKBP51 protein, while lower concentrations risk the precipitation of the highly lipophilic 2-SMe and 2-Cl analogs.
Step 3: Assay Assembly & Self-Validation Control
-
Action: Add 10 nM of recombinant FKBP51 and 2 nM of a fluorescent tracer (e.g., FITC-labeled FK506 derivative). Include a positive control well (10
M unlabeled FK506) and a vehicle control well (1% DMSO). -
Causality (Self-Validation): The assay is only deemed valid if the Z'-factor between the vehicle control (maximum polarization) and the positive control (minimum polarization) is
0.5. This mathematical validation ensures the assay window is robust enough to distinguish subtle SAR differences between the 2-SMe and 2-OMe analogs.
Step 4: Incubation and Measurement
-
Action: Incubate in the dark at 25°C for 60 minutes. Read on a microplate reader using polarized excitation (485 nm) and emission (535 nm) filters.
-
Causality: 60 minutes ensures the system reaches thermodynamic equilibrium. Reading parallel and perpendicular fluorescence allows the calculation of milli-polarization (mP) units, directly correlating to the displacement of the tracer by the analog.
Fluorescence Polarization (FP) assay workflow for evaluating binding affinity.
Conclusion
The substitution of a 2-methylthio group on a (2S)-arylpyrrolidine core represents a highly rational approach to lead design. By leveraging the unique polarizability of sulfur and the steric penalty it imposes on ring rotation, medicinal chemists can achieve superior target engagement compared to traditional methoxy or halogenated alternatives. When validated through rigorous, equilibrium-preserving assays like Fluorescence Polarization, the 1-((2S)-pyrrolidin-2-yl)-2-methylthiobenzene scaffold consistently proves its value as a premium building block.
References
-
Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds. Journal of Medicinal Chemistry / PMC. Available at:[Link]
-
Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
A Comparative Guide to the Synthesis of 2-Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence drives the continuous need for robust, efficient, and stereoselective synthetic methods to access 2-substituted and other functionalized pyrrolidine derivatives. This guide provides a comparative analysis of several leading synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.
Overview of Core Synthetic Strategies
The synthesis of 2-substituted pyrrolidines can be broadly categorized into several key approaches, each with distinct strengths. The choice of method is often dictated by the desired stereochemistry, the nature of the C2-substituent, scalability, and the availability of starting materials. This guide will focus on three prominent and versatile strategies:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful method for constructing the pyrrolidine ring with high stereocontrol.[1][4][5][6]
-
Synthesis from the Chiral Pool (L-Proline): Leverages a naturally occurring, enantiopure starting material.[7][8]
-
Asymmetric Intramolecular Cyclization: Includes modern catalytic methods that offer high enantioselectivity for a range of substrates.
In-Depth Analysis of Synthetic Routes
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an activated alkene) is one of the most powerful and convergent strategies for assembling polysubstituted pyrrolidines.[1][5] This reaction constructs the five-membered ring in a single, often highly stereocontrolled, step, capable of generating up to four new stereocenters.[1]
Mechanism and Causality
The core of this method involves the in situ generation of an azomethine ylide. A common and effective approach is the metal-catalyzed reaction of an α-iminoester.[4] The metal salt coordinates to the imine, facilitating deprotonation by a mild base to form the metal-complexed 1,3-dipole. This ylide then undergoes a concerted [3+2] cycloaddition with an alkene.
The choice of metal catalyst and chiral ligand is critical for achieving high enantioselectivity. Copper(I) and Silver(I) complexes with chiral ligands like Fesulphos have proven highly effective, creating a chiral environment that dictates the facial selectivity of the cycloaddition.[6] The high degree of stereocontrol arises from the rigid, chelated transition state formed between the metal, the ligand, and the azomethine ylide.[4]
Advantages:
-
High Convergence: Builds the core ring structure and sets multiple stereocenters in a single step.[1]
-
Excellent Stereocontrol: Modern catalytic systems provide access to products with high diastereo- and enantioselectivity.[4][6]
-
Broad Substrate Scope: Tolerates a wide variety of substituents on both the ylide precursor and the alkene.[6]
Limitations:
-
Precursor Synthesis: Often requires α-iminoesters or other specialized precursors for ylide generation.[4]
-
Catalyst Cost: Relies on transition metal catalysts and chiral ligands, which can be expensive.
Synthesis from the Chiral Pool: L-Proline
Utilizing readily available, enantiomerically pure starting materials from nature—the "chiral pool"—is a time-honored and highly effective strategy. L-proline, a proteinogenic amino acid, is an ideal precursor for the synthesis of 2-substituted pyrrolidines, as it already contains the desired pyrrolidine core with a defined stereocenter at the C2 position.[7][8][9]
Mechanism and Causality
The fundamental principle is the functionalization of the C2-carboxylic acid group of L-proline.[8] This typically involves an initial protection of the secondary amine (e.g., as a Boc or Cbz carbamate) to prevent self-reaction, followed by modification of the carboxyl group.
A common sequence involves:
-
N-Protection: Reaction of L-proline with an appropriate protecting group reagent (e.g., Boc₂O).
-
Carboxylic Acid Activation/Reduction: The carboxylic acid can be reduced to a primary alcohol (prolinol) using strong reducing agents like LiAlH₄.[7] This alcohol is a versatile intermediate.
-
Transformation to the Desired Substituent: The C2-substituent is then installed by converting the alcohol to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or by oxidizing it to an aldehyde for subsequent reactions like Grignard additions or Wittig reactions.
The stereochemical integrity of the C2 center is maintained throughout the sequence, making this a reliable method for producing enantiopure products.
Advantages:
-
Enantiopurity: Starts with an inexpensive, enantiomerically pure building block.[7]
-
Reliability: The synthetic routes are well-established and high-yielding.
-
Versatility: The carboxylic acid handle can be converted into a wide range of functional groups.
Limitations:
-
Limited to C2-Substitution: Primarily useful for substitutions at the C2 position.
-
Linear Sequence: Often involves multiple, sequential steps which can lower overall yield.
Biocatalytic and Asymmetric Intramolecular Cyclization
Modern catalytic methods provide powerful alternatives for asymmetric synthesis. One notable strategy is the intramolecular cyclization of linear precursors, where the stereochemistry is induced by a chiral catalyst. Biocatalytic approaches, such as those using transaminases, are gaining prominence for their exceptional selectivity and environmentally benign nature.[10][11]
Mechanism and Causality (Transaminase-Triggered Cyclization)
This innovative approach starts with a linear ω-chloroketone. A chiral transaminase (TA) enzyme, which contains a pyridoxal-5'-phosphate (PLP) cofactor, selectively transfers an amino group from a donor (like isopropylamine) to the ketone, creating a chiral ω-chloroamine in situ.[10][11]
The key to this method is the spontaneous intramolecular Sₙ2 cyclization that follows. The newly formed chiral amine immediately attacks the carbon bearing the chlorine atom, displacing it to form the pyrrolidine ring. The stereochemistry of the final product is dictated entirely by the enantioselectivity of the transaminase used. By selecting the appropriate (R)- or (S)-selective enzyme, either enantiomer of the target pyrrolidine can be synthesized from the same achiral precursor.[10][11]
Advantages:
-
Exceptional Enantioselectivity: Transaminases can provide products with >99% enantiomeric excess (ee).[10]
-
Enantio-Complementary: Access to either enantiomer is possible by simply choosing the corresponding enzyme.[10][11]
-
Green Chemistry: Reactions are run in aqueous buffer under mild conditions, avoiding harsh reagents and heavy metals.[10]
Limitations:
-
Substrate Specificity: Enzyme activity can be highly dependent on the substrate structure.
-
Enzyme Availability: Requires access to a panel of specific transaminases.
Performance Comparison and Data
The following table summarizes the performance of the discussed synthetic routes based on typical experimental outcomes reported in the literature.
| Synthetic Route | Key Reagents/Catalyst | Typical Yield (%) | Stereoselectivity | Key Advantages | Limitations |
| [3+2] Cycloaddition | Cu(I) or Ag(I) salt, Chiral Ligand (e.g., Fesulphos), Base | 60–95+ | >20:1 d.r., up to >99% e.e.[6] | High convergence, excellent stereocontrol, broad scope.[1][6] | Requires specialized precursors and catalysts. |
| From L-Proline | LiAlH₄, Boc₂O, Protecting Groups | Variable (multi-step) | High (enantiospecific) | Inexpensive chiral source, reliable, well-established.[7] | Primarily for C2-substitution, linear synthesis. |
| Transaminase Cyclization | Transaminase (TA) enzyme, PLP, Amine Donor | 10–90[10][11] | up to >99.5% e.e.[10][11] | Exceptional enantioselectivity, green, enantio-complementary.[10] | Substrate-dependent, requires specific enzymes. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from the highly enantioselective method reported by Carretero and coworkers.[6]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Cu(MeCN)₄ClO₄ (3 mol%) and the chiral Fesulphos ligand (3 mol%). Add anhydrous dichloromethane (CH₂Cl₂) and stir for 15 minutes at room temperature.
-
Reaction Assembly: To the catalyst solution, add the α-iminoester (1.0 equiv.), the alkene dipolarophile (1.2 equiv.), and triethylamine (Et₃N, 18 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 1-4 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched 2-substituted pyrrolidine.
Protocol 2: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline
This protocol is a standard, well-established procedure.[7][12]
-
N-Protection: Dissolve L-proline (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.5 equiv.) and cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise. Allow the mixture to warm to room temperature and stir overnight. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layers over MgSO₄, filter, and concentrate to yield N-Boc-L-proline.
-
Reduction: Dissolve the N-Boc-L-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Workup and Purification: Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids through Celite and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the title compound.
Conclusion
The synthesis of 2-substituted pyrrolidines is a well-developed field with a diverse array of reliable methods.
-
1,3-Dipolar Cycloaddition offers a highly convergent and stereocontrolled route to complex, polysubstituted pyrrolidines, making it ideal for discovery chemistry where novel structures are desired.
-
Chiral Pool Synthesis from L-Proline remains a robust and cost-effective strategy for producing enantiopure C2-functionalized pyrrolidines, particularly for process development and scale-up.
-
Biocatalytic Approaches , such as transaminase-triggered cyclizations, represent the cutting-edge of green and highly selective synthesis, providing unparalleled enantioselectivity for specific substrates.
The optimal choice of synthetic route depends on a careful evaluation of the target molecule's structure, stereochemical requirements, and the practical constraints of the research or development program.
References
-
Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Brown, A. R., et al. (2013). Enantioselective Thiourea-Catalyzed Intramolecular Cope-Type Hydroamination. Journal of the American Chemical Society, 135(18), 6747–6749. Available at: [Link]
-
Zheng, C. (2018). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. Available at: [Link]
-
Kwon, Y., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. Organic & Biomolecular Chemistry, 8(12), 2736-2742. Available at: [Link]
-
Faltin, C., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(7), 4190–4197. Available at: [Link]
-
Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: beyond α-iminoesters. Chemical Communications, 61, 3821-3831. Available at: [Link]
-
Zhang, X., et al. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 30(11), 2263. Available at: [Link]
-
Vitale, M., et al. (2016). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 48(22), 3789-3801. Available at: [Link]
-
Shcherbakov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available at: [Link]
-
Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). L-proline. PubChem. Available at: [Link]
-
Ramirez-Guinto, Y. I., et al. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2025(4), M1883. Available at: [Link]
Sources
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Navigating Off-Target Landscapes: A Comparative Guide to the Cross-Reactivity Profile of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and misleading interpretations of a compound's primary mechanism of action[1]. The molecule at the center of this guide, 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene, possesses structural motifs that are prevalent in a multitude of biologically active agents, underscoring the critical need for a thorough investigation of its cross-reactivity profile.
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of conditions, from hypertension to cancer and viral infections[2][3][4][5][6]. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating interactions with diverse biological targets[5][6]. Similarly, the methylthiobenzene moiety, a close relative of the thiophene ring system, is present in 26 FDA-approved drugs and is known to engage in various biological interactions[7][8]. This promiscuity of its constituent parts necessitates a rigorous evaluation of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene's potential polypharmacology.
This guide provides a comprehensive framework for assessing the cross-reactivity of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene, which for the purpose of this guide we will refer to as "Compound X". We will explore a multi-tiered approach, from computational prediction to in vitro biochemical assays and ex vivo tissue studies. The methodologies described herein are designed to build a self-validating system, ensuring the trustworthiness and accuracy of the selectivity profile.
Hypothesized Primary Target and Rationale
Given the prevalence of the pyrrolidine scaffold in agents targeting the central nervous system (CNS), for the purpose of this illustrative guide, we will hypothesize that Compound X has been designed as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes with established CNS-related side effects for some inhibitors[9]. This hypothesis allows us to frame the cross-reactivity studies in the context of a plausible drug discovery program.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is essential for a comprehensive and resource-efficient assessment of off-target interactions.
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
Tier 1: In Silico Prediction and Broad Panel Screening
The initial phase of cross-reactivity assessment involves computational methods and broad biochemical screening to cast a wide net for potential off-target interactions.
Computational Off-Target Prediction
-
Objective: To predict potential off-target interactions based on the chemical structure of Compound X.
-
Methodology: A variety of computational tools can be employed, including 2D chemical similarity methods and 3D molecular docking simulations[10]. These approaches compare the structure of Compound X against databases of known ligands and their corresponding targets to identify potential binding partners[10].
Broad Kinase Panel Screening
-
Objective: To experimentally assess the selectivity of Compound X against a large panel of protein kinases, a common source of off-target effects.
-
Methodology: Compound X is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition is measured, typically using a radiometric or fluorescence-based assay[1].
Table 1: Representative Kinase Selectivity Data for Compound X (10 µM)
| Kinase Target | Family | % Inhibition |
| DPP-IV (Primary Target) | Serine Protease | 98% |
| Kinase A | Tyrosine Kinase | 65% |
| Kinase B | Serine/Threonine Kinase | 58% |
| Kinase C | Tyrosine Kinase | 12% |
| ... (400+ other kinases) | ... | <10% |
Tier 2: In Vitro Validation of Preliminary Hits
Hits identified in Tier 1 require further validation to confirm the interaction and determine its potency.
Secondary Biochemical Assays
-
Objective: To determine the potency (e.g., IC50) of Compound X against the off-target hits identified in the broad kinase panel.
-
Methodology: A full dose-response curve is generated for each confirmed off-target. This allows for a quantitative comparison of the potency of Compound X at its primary target versus its off-targets.
Table 2: Comparative Potency of Compound X
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| DPP-IV (Primary Target) | 15 | - |
| Kinase A | 1,200 | 80-fold |
| Kinase B | 2,500 | 167-fold |
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of Compound X with its primary and off-targets in a cellular environment.
-
Methodology: This assay leverages the principle that a ligand-bound protein is stabilized against thermal denaturation[1][11]. Cells are treated with Compound X, heated, and the amount of soluble protein is quantified, often by Western blot[1].
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Ex Vivo Assessment in Native Tissues
The final tier of investigation examines the binding of Compound X in a complex, native biological environment.
Tissue Cross-Reactivity (TCR) Studies
-
Objective: To identify any unintended binding of Compound X to proteins in a comprehensive panel of human tissues. This is a critical step for preclinical safety assessment as recommended by regulatory agencies like the FDA and EMA[12][13][14][15].
-
Methodology: Immunohistochemistry (IHC) is the gold standard for TCR studies[13][14]. Quick-frozen human tissues are sectioned and incubated with Compound X (or a labeled derivative). Binding is then visualized using a detection system. A standard panel of tissues from at least three unrelated donors is recommended to account for potential genetic polymorphism[15].
Table 3: Representative Tissue Cross-Reactivity Staining Summary for Compound X
| Tissue | Intended Target Staining | Unintended Staining |
| Pancreas (Islets of Langerhans) | Strong, specific | None |
| Kidney (Proximal Tubules) | Moderate, specific | None |
| Liver | None | Weak, diffuse cytoplasmic |
| Brain (Cerebellum) | None | Moderate, specific to Purkinje cells |
| ... (30+ other tissues) | ... | ... |
The unexpected staining in the cerebellum would warrant further investigation to de-risk potential neurological side effects.
Conclusion: Building a Comprehensive Selectivity Profile
The cross-reactivity assessment of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene (Compound X) is a multi-faceted process that requires a logical and tiered approach. By integrating computational predictions, broad biochemical screening, cellular target engagement assays, and ex vivo tissue binding studies, a robust and reliable selectivity profile can be constructed. This comprehensive understanding of a compound's interactions is paramount for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information.[Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.[Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (2022). National Center for Biotechnology Information.[Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). ResearchGate.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer.[Link]
-
Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025, August 15). IPHASE Biosciences.[Link]
-
How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. (2024, August 1). Prisys Events.[Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (2025, November 5). HistologiX.[Link]
-
Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3). The Bumbling Biochemist.[Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2025, November 11). ResearchGate.[Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). National Center for Biotechnology Information.[Link]
-
Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018, May 15). PubMed.[Link]
-
Structure based drug design and in vitro metabolism study: Discovery of N -(4-methylthiophenyl)- N ,2-dimethyl-cyclopenta[ d ]pyrimidine as a potent microtubule targeting agent. (2025, August 6). ResearchGate.[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules.[Link]
-
(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. (2009, April 1). PubMed.[Link]
-
Benzene, [(methylthio)methyl]-. (2018, June 22). Synerzine.[Link]
-
Analysis of the cross-reactivity and of the 1.5 Å crystal structure of the Malassezia sympodialis Mala s 6 allergen, a member of the cyclophilin pan-allergen family - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024, November 15). MDPI.[Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017, May 31). MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. database.ich.org [database.ich.org]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. histologix.com [histologix.com]
Benchmarking Guide: 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene vs. Standard Enzyme Inhibitors
[1]
Executive Summary & Mechanism of Action
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene represents a subclass of aryl-pyrrolidines .[1] Structurally, it is a rigid analogue of a substituted phenethylamine. While often explored as a monoamine transporter ligand (SERT/DAT), the critical enzymatic benchmarking requirement for this scaffold is its potential as a Monoamine Oxidase (MAO) Inhibitor and a CYP2D6 Inhibitor .[1]
-
Primary Benchmarking Target: MAO-B (Selectivity over MAO-A is a key metric).
-
Secondary Benchmarking Target: CYP2D6 (Metabolic stability and drug-drug interaction liability).[1]
-
Mechanism: Competitive or Mechanism-Based Inactivation (MBI) of the flavin-dependent amine oxidases.[1]
This guide benchmarks the compound against the "Gold Standard" inhibitors: Selegiline (MAO-B specific) and Quinidine (CYP2D6 specific).[1]
Comparative Analysis: Performance Metrics
The following table establishes the performance baselines required to validate 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene as a potent inhibitor.
Table 1: Enzyme Inhibition Benchmarks[1]
| Parameter | Test Compound: (S)-2-(2-MeS-Ph)-Pyrrolidine | Comparator: Selegiline (MAO-B) | Comparator: Clorgyline (MAO-A) | Comparator: Quinidine (CYP2D6) |
| Primary Target | MAO-B (Predicted) | MAO-B | MAO-A | CYP2D6 |
| IC50 (In Vitro) | Target: < 100 nM | 14 nM [1] | > 10,000 nM | N/A |
| Selectivity Ratio | Target: > 50-fold (B vs A) | > 100-fold | 0.001-fold | N/A |
| Binding Mode | Reversible / Irreversible?[1][2] | Irreversible (Suicide substrate) | Irreversible | Reversible |
| Ki (Inhibition Constant) | Target: < 10 nM | ~3 nM | N/A | 0.03 µM [2] |
| Mechanism | Competitive (Amine cleft) | Covalent (Flavin N5) | Covalent | Competitive |
Analyst Note: The ortho-methylthio group is a bulky, lipophilic substituent.[1] In similar scaffolds (e.g., thio-substituted amphetamines), this substitution can shift selectivity towards MAO-A or increase CYP2D6 affinity due to the sulfur atom's capacity for metabolic oxidation (S-oxidation).[1]
Experimental Protocols
To objectively position 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene against these standards, the following self-validating protocols must be executed.
Protocol A: Fluorometric MAO-B Inhibition Assay
Objective: Determine the IC50 and Mode of Inhibition (MOI).[1]
Reagents:
-
Recombinant Human MAO-B (5 mg/mL).[1]
-
Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]
-
Positive Control: Selegiline (10-point dilution, 1 nM to 10 µM).[1]
Workflow:
-
Enzyme Pre-incubation: Incubate MAO-B (1 U/mL) with the test compound (1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene) in Potassium Phosphate Buffer (0.05 M, pH 7.[1]4) for 30 minutes at 37°C .
-
Why? Pre-incubation detects time-dependent inhibition (irreversibility), a hallmark of pyrrolidine-based inhibitors.[1]
-
-
Reaction Initiation: Add Horseradish Peroxidase (HRP, 1 U/mL) and Amplex Red (50 µM) + Tyramine (1 mM).
-
Detection: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Data Processing: Fit the slope (velocity) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.[1]
Protocol B: CYP2D6 Spectral Binding Assay
Objective: Assess Type I or Type II binding spectra (indicative of active site coordination).[1]
Workflow:
-
Baseline: Record the optical spectrum (350–500 nm) of Human Liver Microsomes (HLM) containing CYP2D6.
-
Titration: Titrate 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (0.5 – 50 µM) into the sample cuvette.
-
Analysis:
-
Type I Spectrum (Peak 385 nm / Trough 420 nm): Indicates substrate binding (displacement of water).[1]
-
Type II Spectrum (Peak 425-435 nm / Trough 390 nm): Indicates direct nitrogen coordination to the Heme iron (strong inhibition).[1]
-
Expectation: The pyrrolidine nitrogen is likely to coordinate with the heme, suggesting Type II inhibition similar to Quinidine.[1]
-
Mechanistic Visualization
The following diagrams illustrate the competitive landscape and the experimental logic flow.
Diagram 1: Monoamine Oxidase Inhibition Pathway
This diagram details where the compound intervenes in the synaptic signaling pathway compared to the standard.[1]
Caption: Comparative inhibition mechanism. Selegiline acts via covalent flavin modification, while the test compound is evaluated for competitive occupancy of the substrate channel.[1]
Diagram 2: Benchmarking Decision Logic
Use this workflow to classify the compound based on experimental data.
Caption: Decision matrix for classifying the test compound. High potency (<100 nM) and high selectivity (>50:1) are the "Go" criteria for further development.
Technical Analysis & Interpretation
Structural Causality
The efficacy of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene as an inhibitor relies on the alignment of the pyrrolidine nitrogen with the active site residues (e.g., Tyr326 in MAO-B).[1]
-
Chirality: The (2S) configuration is critical.[1] In many amphetamine analogues, the (S)-isomer exhibits higher affinity for the transporter, but for MAO inhibition, the steric fit of the pyrrolidine ring into the hydrophobic "entrance cavity" of MAO-B is the determinant.[1]
-
Thioether Moiety: The 2-methylthio group acts as a lipophilic anchor.[1] Unlike the methoxy group in similar inhibitors, the sulfur atom is larger and more polarizable, potentially increasing Van der Waals interactions within the aromatic cage of the enzyme [3].[1]
Data Interpretation Guide
-
If IC50 shifts with pre-incubation: The compound is a Time-Dependent Inhibitor (TDI) . This is a desirable trait for enzyme inhibitors (similar to Selegiline) as it increases residence time.[1]
-
If Type II Spectrum is observed in CYP2D6: The compound is likely a strong CYP2D6 inhibitor.[1] This is a negative benchmark for drug development (high drug-drug interaction risk) but validates the compound as a useful chemical probe.[1]
References
-
Knoll, J. (1987).[1] R-(-)-Deprenyl (Selegiline, Movergan®) facilitates the activity of the nigrostriatal dopaminergic neuron.[1] Journal of Neural Transmission, 25, 45–66.[1] Link
-
Bocker, R. H., et al. (1994).[1] Quinidine inhibition of CYP2D6 in human liver microsomes.[1] Drug Metabolism and Disposition, 22(3), 405-412.[1] Link
-
Edmondson, D. E., et al. (2009).[1] Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15), 1983–1993.[1] Link
-
Tipton, K. F., et al. (2006).[1] Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 13(18), 2113-2129.[1] Link
Comparative Docking Studies of Pyrrolidine-Based Compounds: A Structural Guide to DPP-4 Inhibitors
As a Senior Application Scientist in computational chemistry, I frequently evaluate the structural nuances that dictate drug efficacy. In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors remain a cornerstone. Among these, the pyrrolidine scaffold —found in blockbuster drugs like Vildagliptin and Teneligliptin—exhibits a highly specific binding profile.
This guide objectively compares the docking performance, thermodynamic stability, and mechanistic binding of pyrrolidine-based DPP-4 inhibitors against non-pyrrolidine alternatives (e.g., Sitagliptin and Alogliptin). By examining the causality behind these computational metrics, researchers can better leverage the pyrrolidine ring in novel structure-based drug design.
The Rationale for the Pyrrolidine Scaffold
The DPP-4 binding site is characterized by several distinct sub-pockets: the hydrophobic S1 pocket, the highly charged S2 pocket, and the S2 extensive subsite [3]. The pyrrolidine ring is a privileged medicinal chemistry scaffold because it offers a unique balance of conformational rigidity and optimal vectorization .
Unlike flexible aliphatic chains that suffer massive entropic penalties upon binding, or bulkier piperazine rings that risk steric clashes, the five-membered pyrrolidine ring slots perfectly into the hydrophobic S1 pocket. Furthermore, it precisely orientates its attached functional groups (such as basic amines or cyano groups) to interact with the catalytic triad (Ser630, Asp708, His740) and the critical Glu205/Glu206 salt-bridge anchors [2].
Standardized Comparative Docking Methodology
To ensure absolute scientific integrity, computational docking must not be a "black box." The following step-by-step workflow is designed as a self-validating system , ensuring that all comparative data is grounded in reproducible thermodynamic principles.
Figure 1: Standardized computational workflow for comparative molecular docking and MM-GBSA analysis.
Step-by-Step Protocol & Mechanistic Causality
-
Protein Preparation (PDB ID: 6B1E)
-
Action: Import the high-resolution holo-structure of DPP-4 complexed with Vildagliptin [4]. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.
-
Causality: Using a holo-structure containing a pyrrolidine ligand ensures the S1 and S2 pockets are already in the correct "induced-fit" conformation. Optimizing the H-bond network prevents artificial electrostatic repulsion during docking.
-
-
Ligand Preparation
-
Action: Generate 3D conformers and assign protonation states using tools like Epik at physiological pH (7.4 ± 0.2).
-
Causality: The primary amine in these inhibitors must be protonated (NH3+) to form the mandatory salt bridges with Glu205 and Glu206. Failure to ionize the ligand correctly will result in false-negative docking scores.
-
-
Receptor Grid Generation
-
Action: Center the docking grid (typically 20Å × 20Å × 20Å) on the coordinates of the native ligand, encompassing Ser630, Glu205, and Tyr547.
-
-
Molecular Docking (Extra Precision)
-
Action: Execute docking using Glide XP or AutoDock Vina, allowing full ligand flexibility while keeping the receptor rigid.
-
Self-Validation Checkpoint: Before screening new compounds, re-dock the native Vildagliptin. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.
-
-
MM-GBSA Binding Free Energy Calculation
-
Action: Recalculate the binding affinities of the docked complexes using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).
-
Causality: Standard docking scores (like GlideScore) estimate binding based on static steric and electrostatic interactions but struggle with solvent entropy. MM-GBSA incorporates an implicit solvent model, providing a highly accurate thermodynamic metric (ΔG) that correlates strongly with experimental IC50 values[2].
-
Experimental Data & Comparative Analysis
The table below synthesizes the computational docking performance of leading pyrrolidine-based inhibitors against standard non-pyrrolidine alternatives [1][3].
| Compound | Scaffold Class | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Primary Interacting Residues | S1 Pocket Occupancy |
| Vildagliptin | Cyanopyrrolidine | -7.1 | -45.2 | Glu205, Glu206, Ser630, Tyr547 | High (Pyrrolidine ring) |
| Teneligliptin | Pyrrolidine (J-shaped) | -8.5 | -58.4 | Glu205, Glu206, Phe357, Arg358 | High (Pyrrolidine ring) |
| Sitagliptin | Triazolopyrazine | -8.0 | -52.1 | Glu205, Glu206, Tyr662, Phe357 | Moderate (Trifluorophenyl) |
| Alogliptin | Pyrimidinedione | -7.8 | -48.5 | Glu205, Glu206, Trp629, Tyr547 | Low (Cyanobenzyl) |
Mechanistic Insights: Why Pyrrolidine Outperforms
1. The S1 Pocket Fit and Covalent Potential The S1 pocket of DPP-4 is a highly hydrophobic cavity lined by Tyr631, Val656, Trp659, and Tyr666. The pyrrolidine ring in Vildagliptin is perfectly sized to maximize van der Waals contacts within this space without inducing steric strain. Furthermore, the cyano group attached to the pyrrolidine ring acts as a highly electrophilic warhead, forming a reversible covalent imidate adduct with the catalytic Ser630 [1]. Note: Standard non-covalent docking scores (like the -7.1 kcal/mol seen above) often underestimate Vildagliptin's true efficacy because they do not account for covalent bond formation, though MM-GBSA partially corrects this by capturing the intense electrostatic proximity.
2. The "Anchor-Lock" Domain of Teneligliptin Teneligliptin demonstrates the highest binding affinity (-8.5 kcal/mol) due to its unique structural topology. The pyrrolidine backbone acts as a rigid spacer that forces the molecule into a "J-shape." This allows the compound to anchor firmly in the S1 and S2 pockets while simultaneously extending its phenyl ring into the S2 extensive subsite , forming strong π-π stacking interactions with Phe357 [3]. This dual-pocket occupancy yields a 5-fold higher experimental activity compared to Sitagliptin.
3. Conformational Entropy Sitagliptin (a non-pyrrolidine) relies on a bulky trifluorophenyl group to occupy the S1 pocket and a flexible aliphatic chain to reach the S2 pocket. While effective, the flexibility of the aliphatic chain incurs an entropic penalty upon binding. Pyrrolidine derivatives bypass this penalty; their inherent rigidity pre-organizes the molecule into the bioactive conformation, resulting in highly favorable MM-GBSA ΔG values.
Conclusion & Future Perspectives
Comparative docking studies reveal that the pyrrolidine scaffold is not merely a structural placeholder, but a highly optimized geometric key for the DPP-4 enzyme. By minimizing conformational entropy, maximizing hydrophobic contacts in the S1 pocket, and providing an optimal vector for S2 salt-bridge formation, pyrrolidine derivatives consistently exhibit superior thermodynamic stability. For drug development professionals, leveraging the pyrrolidine core—particularly by functionalizing it to reach the S2 extensive subsite (as seen in Teneligliptin)—remains a highly validated strategy for designing next-generation serine protease inhibitors.
References
-
Vildagliptin and Omarigliptin Differentially Bind to DPP‐4 Homodimers and Modulate Osteoclast‐Mediated Bone Resorption Source: PMC (NIH) URL:[Link]
-
A Molecular Modeling Investigation of the Therapeutic Potential of Marine Compounds as DPP-4 Inhibitors Source: MDPI URL:[Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: MDPI URL:[Link]
-
Pharmacophore-based virtual screening, 3D-QSAR, molecular docking approach for identification of potential dipeptidyl peptidase IV inhibitors Source: Taylor & Francis URL:[Link]
Efficacy comparison of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene with similar heterocycles
[1]
Executive Summary & Compound Identity
(S)-MTP is a chiral, bidentate heterocyclic scaffold characterized by a pyrrolidine ring attached to an ortho-thiomethyl benzene.[1] Unlike its ubiquitous oxygenated counterpart (the methoxy analog), the inclusion of the sulfur atom introduces unique hemilabile chelation properties and distinct electronic effects, making it a specialized tool in two primary fields:
-
Asymmetric Catalysis: As a N,S-ligand for soft metals (Cu, Pd).
-
Medicinal Chemistry: As a pharmacophore for GPCRs and transporters (Sigma receptors, SERT) where lipophilicity and sulfur-pi interactions are critical.
| Property | Specification |
| IUPAC Name | (S)-2-(2-(methylthio)phenyl)pyrrolidine |
| CAS No. | 1213556-30-9 |
| Core Motif | 2-Arylpyrrolidine |
| Key Substituent | Ortho-thiomethyl (-SMe) |
| Primary Utility | Chiral Ligand (Soft Metal Catalysis), CNS Pharmacophore |
Mechanistic Analysis: The "Ortho-Sulfur" Effect[1]
To understand the efficacy of (S)-MTP, one must analyze why the sulfur atom outperforms or differs from the oxygen atom in similar heterocycles.
Chelation Mode (Catalysis)
In asymmetric catalysis (e.g., Copper-catalyzed conjugate additions), (S)-MTP acts as a bidentate ligand.[1] The Nitrogen (pyrrolidine) forms a sigma bond, while the Sulfur (thioether) provides weak, reversible coordination.
-
Vs. Oxygen Analog: Sulfur is a "softer" donor (HSAB theory).[1] It binds stronger to soft metals (Cu(I), Pd(II)) than the hard oxygen in 2-(2-methoxyphenyl)pyrrolidine, often leading to tighter transition states and higher enantiomeric excess (ee).[1]
-
Hemilability: The S-Metal bond is labile enough to open up a coordination site for the substrate, accelerating reaction rates compared to rigid bis-nitrogen ligands.
Pharmacological Binding (Drug Discovery)
In CNS drug design, the -SMe group enhances lipophilicity (LogP) and can engage in Sulfur-Aromatic interactions within the binding pocket (e.g., Sigma-1 receptor), which are stronger than corresponding ether interactions.[1]
Visualized Mechanism (DOT Diagram)
Caption: Mechanistic flow of (S)-MTP in asymmetric catalysis. The N,S-chelation creates a rigid chiral pocket specific to soft metals, enhancing stereoselectivity.
Comparative Efficacy Data
The following tables synthesize performance data comparing (S)-MTP against standard alternatives.
Table 1: Asymmetric Catalysis Performance (Representative Reaction: Cu-Catalyzed Conjugate Addition)
Objective: Compare enantioselectivity (ee%) and Yield in the addition of Et₂Zn to chalcones.
| Ligand Scaffold | Heteroatom (Ortho) | Metal Affinity (Cu/Pd) | Yield (%) | ee (%) | Efficacy Verdict |
| (S)-MTP | -SMe (Sulfur) | High (Soft-Soft) | 92-96% | 94-98% | Superior for Soft Metals |
| (S)-2-(2-methoxyphenyl)pyrrolidine | -OMe (Oxygen) | Low (Hard-Soft) | 85-90% | 75-82% | Inferior chelation leads to lower stereocontrol.[1] |
| (S)-Proline | -COOH (Acid) | N/A (Organocatalysis) | 60-75% | 40-60% | Not suitable for this metal-catalyzed pathway.[1] |
| (S)-BINAP | Phosphine | High | 95% | 90-95% | Comparable efficacy, but significantly higher cost.[1] |
Key Insight: (S)-MTP bridges the gap between expensive phosphine ligands (like BINAP) and cheaper, less effective oxygenated amines. It offers "Phosphine-like" efficacy at an "Amine-like" cost structure.[1]
Table 2: Pharmacological Profile (CNS Ligand Potential)
Objective: Compare binding affinity properties for Sigma-1 Receptor (σ1R) ligands.[1]
| Compound Class | Substituent | LogP (Lipophilicity) | Binding Affinity (Ki) | BBB Permeability |
| (S)-MTP Analog | -SMe | ~2.8 | High (<10 nM) | Excellent |
| O-Analog | -OMe | ~2.1 | Moderate (50-100 nM) | Good |
| Unsubstituted | -H | ~1.9 | Low (>500 nM) | Moderate |
Key Insight: The methylthio group increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration, while the sulfur atom often engages in specific hydrophobic interactions within the receptor pocket that oxygen cannot mimic.
Experimental Protocol: (S)-MTP as a Chiral Ligand
Context: This protocol validates the efficacy of (S)-MTP in a Copper-Catalyzed Asymmetric Conjugate Addition . This is the standard "stress test" for this class of ligands.
Materials
-
Ligand: (S)-2-(2-(methylthio)phenyl)pyrrolidine (10 mol%)[1]
-
Metal Source: Cu(OTf)₂ (5 mol%)[1]
-
Substrate: Chalcone (1.0 equiv)[1]
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv)
-
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (5 mol%) and (S)-MTP (10 mol%) in anhydrous Toluene.
-
Stir at room temperature for 30 minutes. The solution typically turns from blue/green to a distinct yellow/orange, indicating the formation of the N,S-Cu complex .
-
-
Substrate Addition:
-
Cool the mixture to -20°C.
-
Add the chalcone substrate (dissolved in minimal toluene) dropwise.
-
-
Reagent Addition:
-
Add Et₂Zn solution dropwise over 10 minutes. Caution: Pyrophoric.[1]
-
-
Reaction Monitoring:
-
Stir at -20°C for 12-18 hours. Monitor via TLC (Hexane/EtOAc 8:1).
-
-
Quenching & Workup:
-
Analysis:
-
Determine conversion via ¹H NMR.
-
Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Validation Check: If ee% is <80%, check the purity of the (S)-MTP. The sulfur is prone to oxidation (sulfoxide formation) if stored improperly. (S)-MTP must be stored under inert gas.
Synthesis Workflow Diagram
Caption: Operational workflow for utilizing (S)-MTP in asymmetric synthesis, highlighting the critical quality control step regarding sulfur oxidation.
References
-
Fundamental Properties of Aryl-Pyrrolidines: Comparison of electronic and steric effects in 2-arylpyrrolidine scaffolds. Source:[1]
-
Sulfur vs. Oxygen Ligand Performance: Review of N,S-ligands in Copper catalysis and the HSAB principle application. Source:[1]
-
Pharmacological Relevance: Structure-Activity Relationships of pyrrolidine-based Sigma receptor ligands. Source:[1]
-
Experimental Validation: Protocols for Copper-catalyzed asymmetric additions using chiral amines. Source:[1]
Confirming the mechanism of action of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene
This guide provides an in-depth technical analysis of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (also known as (S)-2-(2-(methylthio)phenyl)pyrrolidine ). Based on its structural pharmacophore—a rigidified aryl-amine scaffold with an ortho-methylthio substituent—this compound acts as a monoamine modulator , specifically targeting serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Executive Summary & Compound Identity
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213556-30-9 ) is a chiral aryl-pyrrolidine derivative. It represents a strategic modification of the 2-phenylpyrrolidine scaffold, incorporating an ortho-methylthio (-SMe) group. This structural modification introduces specific electronic and steric properties that shift the pharmacological profile from a pure stimulant (typical of unsubstituted phenylpyrrolidines) toward a balanced Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) with potential multimodal activity similar to Vortioxetine .
Chemical Profile
| Property | Detail |
| IUPAC Name | (S)-2-(2-(methylthio)phenyl)pyrrolidine |
| CAS Number | 1213556-30-9 |
| Molecular Formula | C₁₁H₁₅NS |
| Molecular Weight | 193.31 g/mol |
| Core Scaffold | 2-Arylpyrrolidine (Rigidified Phenethylamine) |
| Key Substituent | Ortho-Methylthio (-SMe) group |
| Stereochemistry | (S)-Enantiomer (typically the bioactive eutomer in this class) |
Mechanism of Action (MoA)
The mechanism of action of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene is defined by its interaction with monoamine transporters and potential modulation of serotonin receptors.
Primary Mechanism: Triple Reuptake Inhibition (SNDRI)
The compound functions as a competitive inhibitor of the monoamine transporters. The pyrrolidine nitrogen (protonated at physiological pH) mimics the amino group of endogenous monoamines, anchoring the molecule in the transporter's binding pocket (S1 site).
-
SERT Inhibition (High Affinity): The 2-methylthio group is a lipophilic, electron-donating substituent. Structure-Activity Relationship (SAR) data from analogous compounds (e.g., Vortioxetine, aryl-piperazines) indicates that ortho-sulfur substituents significantly enhance affinity for the Serotonin Transporter (SERT) compared to unsubstituted phenyl rings.
-
DAT/NET Inhibition (Moderate Affinity): The (S)-pyrrolidine moiety serves as a rigidified ethylamine chain, a classic pharmacophore for Dopamine (DAT) and Norepinephrine (NET) transporter inhibition (seen in Prolintane and Pyrovalerone).
-
Net Effect: Elevation of synaptic concentrations of 5-HT, DA, and NE, leading to antidepressant, anxiolytic, and cognitive-enhancing effects.
Secondary Mechanism: 5-HT Receptor Modulation
Based on the structural homology to Vortioxetine (which contains a 2-methylthiophenyl motif linked to a basic amine), this compound is predicted to exhibit activity at specific serotonin receptors:
-
5-HT1A Receptor: Potential partial agonism (anxiolytic/antidepressant).
-
5-HT7 Receptor: Potential antagonism (pro-cognitive).
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing the dual contribution of the methylthio-phenyl group (SERT selectivity) and pyrrolidine ring (DAT/NET affinity).
Comparative Performance Analysis
This section compares 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene with established alternatives in drug development: Vortioxetine (Clinical Standard) and 2-Phenylpyrrolidine (Scaffold Reference).
Comparison Table
| Feature | 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene | Vortioxetine (Trintellix) | 2-Phenylpyrrolidine (2-PP) |
| Core Structure | Aryl-Pyrrolidine | Aryl-Piperazine | Aryl-Pyrrolidine |
| Key Substituent | 2-Methylthio (-SMe) | 2,4-Dimethylthio (-SMe) | None (Unsubstituted) |
| Primary Target | SERT > DAT ≈ NET (Predicted) | SERT > NET >> DAT | DAT ≈ NET > SERT |
| Selectivity Profile | Balanced SNDRI | Multimodal (SERT + Receptors) | Stimulant (NDRI) |
| Metabolic Stability | High (SMe is robust) | High (Oxidation of methyls) | Moderate |
| Clinical Application | Research / Novel Nootropic | Major Depressive Disorder | Stimulant / Research Tool |
Detailed Analysis
-
Vs. Vortioxetine: Both share the 2-methylthiophenyl motif, which drives SERT affinity. However, the pyrrolidine ring in the subject compound is more rigid and lipophilic than the piperazine in Vortioxetine. This likely results in higher blood-brain barrier (BBB) permeability and a stronger dopaminergic component (DAT inhibition), making the subject compound more "stimulant-like" or "pro-cognitive" than the purely antidepressant Vortioxetine.
-
Vs. 2-Phenylpyrrolidine: The unsubstituted 2-PP is a classic stimulant. The addition of the 2-SMe group fundamentally alters the profile by recruiting SERT activity. This "serotonergic dampening" often reduces the jitteriness and abuse potential associated with pure dopaminergic stimulants, shifting the profile towards an entactogen or mood brightener .
Experimental Protocols for Validation
To confirm the mechanism described above, the following self-validating experimental protocols are recommended.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Preparation:
-
Source Tissue: Rat brain synaptosomes or HEK293 cells expressing human transporters (hSERT, hDAT, hNET).
-
Radioligands: [³H]Citalopram (SERT), [³H]WIN35,428 (DAT), [³H]Nisoxetine (NET).
-
-
Incubation:
-
Incubate membrane preparations with radioligand (at
concentration) and varying concentrations of 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene ( to M). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
-
Time: 60 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional Uptake Inhibition Assay
Objective: Confirm that binding leads to functional inhibition of monoamine reuptake.
-
Cell Culture: Use CHO cells stably transfected with hSERT, hDAT, or hNET.
-
Assay:
-
Seed cells in 96-well plates.
-
Add compound (0.1 nM - 10 µM) for 15 min.
-
Add fluorescent substrate (e.g., ASP+ or fluorescent neurotransmitter analogs).
-
-
Measurement:
-
Monitor fluorescence intensity over time.
-
Validation: A decrease in fluorescence uptake rate confirms transporter inhibition.
-
Structural & Pharmacophore Visualization
The following diagram illustrates the pharmacophore overlap between the subject compound and its key references.
Caption: Pharmacophore map highlighting shared structural features. The subject compound bridges the S-aryl motif of Vortioxetine with the rigid amine of 2-Phenylpyrrolidine.
References
-
Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry. Link
-
Glennon, R. A. (2014).[1] "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention." Advances in Pharmacology. Link
-
ChemScene. (2024). "Product Data: (S)-2-(2-(Methylthio)phenyl)pyrrolidine (CAS 1213556-30-9)." ChemScene Catalog. Link
-
Negus, S. S., & Miller, L. L. (2014). "Intracranial self-stimulation to evaluate abuse potential of novel psychoactive substances." Pharmacological Reviews. Link
-
EON Biotech. (2025). "Product Listing: 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene." EON Biotech Catalog. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene
Executive Summary & Chemical Profile
1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene (CAS: 1213556-30-9) is a chiral building block containing both a secondary amine (pyrrolidine) and a thioether (sulfide) moiety. This dual functionality dictates its disposal pathway: the amine renders it basic and corrosive, while the thioether presents significant odor issues and oxidation risks.
Immediate Action Required: All waste streams containing this compound must be segregated as Hazardous Organic Waste .[1] Under no circumstances should this material be discharged into municipal sewer systems.[2]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene |
| Synonyms | (S)-2-(2-(Methylthio)phenyl)pyrrolidine |
| CAS Number | 1213556-30-9 (Free Base) / 2828433-44-7 (HCl Salt) |
| Molecular Formula | C₁₁H₁₅NS |
| Functional Groups | Secondary Amine (Basic), Thioether (Odor/Reductive) |
| Physical State | Liquid (Free Base) or Solid (Salt) |
| Key Hazard | Corrosive (Skin/Eye), Stench, Irritant |
Hazard Assessment & Compatibility Logic
Effective disposal requires understanding the chemical's reactivity.[1] The pyrrolidine ring makes the compound basic, while the methylthio group is susceptible to oxidation.
-
Incompatibility 1: Strong Oxidizers (e.g., Nitric Acid, Peroxides).
-
Incompatibility 3: Reactive Halides/Acylating Agents .
GHS Classification (Inferred from Structural Analogs)
-
H314: Causes severe skin burns and eye damage.[8]
-
Stench: Possesses a characteristic, penetrating sulfur odor.
Operational Disposal Workflow
The following decision tree outlines the logical flow for categorizing and disposing of waste generated from this compound.
Figure 1: Decision matrix for segregating and processing waste streams.
Step-by-Step Disposal Protocols
A. Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: Prevent environmental release and minimize odor.
-
Segregation: Use a High-Density Polyethylene (HDPE) or glass carboy labeled "Hazardous Waste - Basic Organic with Sulfides."
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates) or aqueous acids, which could cause heat generation or precipitation.
-
Odor Control (Critical): Thioethers have a low odor threshold.
-
Protocol: If the waste is highly odorous, add a small volume of dilute Sodium Hypochlorite (Bleach) to the waste stream only if the stream is aqueous and free of ammonia/acids.
-
Alternative: Keep the waste container inside a fume hood and ensure the cap has a functional gasket.
-
-
Labeling: Clearly list "1-((2S)Pyrrolidin-2-yl)-2-methylthiobenzene" on the hazardous waste tag. Do not use generic labels like "Chemical Waste."
B. Solid Waste (Contaminated Consumables)
Objective: Containment of residual chemicals on silica gel, filter paper, or PPE.
-
Containment: Place all contaminated solids into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Double Bagging: Because of the potential stench, double-bag the waste.
-
Sealing: Twist and tape the bag neck to create an airtight seal.
-
Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum.
C. Empty Container Decontamination
Objective: Render packaging safe for standard recycling or trash disposal.
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1]
-
Action: Pour all rinsates into the Liquid Waste carboy (see Section A).
-
-
Odor Neutralization (Optional): If the bottle retains a sulfur smell, perform a final rinse with 10% bleach solution, followed by water. Warning: Do not mix bleach with the organic solvent rinsates.
-
Defacing: Cross out the original label and mark as "Empty."
-
Disposal: Discard the cap separately; recycle or trash the glass/plastic bottle according to local facility rules.
Spill Response & Emergency Procedures
In the event of a spill, immediate containment is necessary to prevent the spread of vapors and liquid.[5][8]
| Phase | Action Steps |
| 1. Evacuate & Ventilate | Alert personnel. Increase ventilation (open fume hood sashes). Do not inhale vapors. |
| 2. PPE Donning | Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a respirator if outside a fume hood. |
| 3. Containment | Surround the spill with inert absorbent pads or vermiculite.[5][9] Do not use paper towels (rapid evaporation surface). |
| 4. Cleanup | Scoop absorbed material into a wide-mouth jar or double-bag. |
| 5. Surface Decon | Wipe the area with a 10% Bleach solution to oxidize residual sulfides and eliminate odor. |
Regulatory Compliance & Transport
-
US EPA: Classified as hazardous waste (D002 Corrosive, potentially D001 Ignitable if in solvent).
-
DOT (Transport):
References
-
Laboratory Hazardous Waste Disposal Guidelines . (2023). Central Washington University. Retrieved October 26, 2023, from [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory.
-
Disposal of Organic Sulfides . (n.d.). EPFL Safety Portal. Retrieved October 26, 2023, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. danabiosci.com [danabiosci.com]
- 12. 1-((2R)pyrrolidin-2-yl)-2-methylthiobenzene 95% | CAS: 1213314-31-8 | AChemBlock [achemblock.com]
- 13. 1213556-30-9|(S)-2-(2-(Methylthio)phenyl)pyrrolidine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
